PS-1145 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCBADLGJZBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PS-1145 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Aberrant NF-κB activation is a hallmark of numerous malignancies and inflammatory diseases, positioning PS-1145 as a significant tool for both basic research and as a potential therapeutic agent. This guide provides a comprehensive overview of the mechanism of action of PS-1145, detailed experimental protocols for its characterization, and a summary of its biological effects in preclinical models.
Core Mechanism of Action: Inhibition of the IKK Complex
PS-1145 exerts its biological effects through the direct inhibition of the IκB kinase (IKK) complex. This complex is typically composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). In the canonical NF-κB pathway, various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), lead to the activation of the IKK complex. The activated IKK then phosphorylates the inhibitor of NF-κB, IκBα, at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα liberates the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and activate the transcription of its target genes.
PS-1145 specifically inhibits the catalytic activity of IKK, thereby preventing the initial phosphorylation of IκBα.[1] This blockade maintains the integrity of the NF-κB/IκBα complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear activity.[1]
Quantitative Data Summary
The inhibitory potency of PS-1145 has been quantified in various assays. The following table summarizes the key quantitative data available for PS-1145.
| Parameter | Value | Assay Type | Source |
| IC50 (IKK) | 88 nM | In vitro kinase assay | [2][3] |
| IC50 (IKK complex) | 100 nM | In vitro kinase assay | |
| Ki (IKK complex) | Not explicitly stated, but determined via measuring Km of ATP at varying inhibitor concentrations. | In vitro kinase assay | [4] |
| Inhibition of NF-κB binding activity in K562 cells | 92% | ELISA-based DNA binding assay | |
| Inhibition of NF-κB binding activity in KCL cells | 87% | ELISA-based DNA binding assay |
Signaling Pathway Visualization
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: The inhibitory effect of PS-1145 on the canonical NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PS-1145.
In Vitro IKK Kinase Assay
This assay quantifies the direct inhibitory effect of PS-1145 on the enzymatic activity of the IKK complex.
-
Objective: To determine the IC50 and/or Ki value of PS-1145 against the IKK complex.
-
Materials:
-
Partially purified IKK complex (e.g., from unstimulated HeLa S3 cells).
-
Catalytic domain of MEKK1 (for IKK activation).
-
Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD).
-
This compound.
-
ATP (including [γ-32P]ATP for radiometric assays or unlabeled ATP for ELISA).
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Phospho-[Ser32]-IκBα specific antibodies (for ELISA).
-
Streptavidin-coated plates (for ELISA).
-
Standard laboratory equipment for ELISA or radiometric detection.
-
-
Procedure (ELISA-based):
-
Pre-activate the partially purified IKK complex using the catalytic domain of MEKK1.
-
Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1 to 1000 nM) in kinase reaction buffer for a defined period (e.g., 60 minutes at 25°C).[4]
-
Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate (e.g., 250 µM) and ATP (e.g., 10 µM).[4]
-
Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to streptavidin-coated microplates and incubate to allow the biotinylated peptide to bind.
-
Wash the plates to remove unbound components.
-
Add a primary antibody specific for phosphorylated Ser32 of IκBα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition for each PS-1145 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
-
For Ki Determination:
-
Perform the kinase assay as described above, but for each fixed concentration of PS-1145, vary the concentration of ATP.
-
Determine the apparent Km of ATP at each inhibitor concentration.
-
The Ki value can then be calculated using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).[4]
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of PS-1145 on the viability and proliferation of cancer cell lines.
-
Objective: To determine the cytotoxic or cytostatic effects of PS-1145 on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines: MM.1S, U266, RPMI-8226).[4]
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO).[4]
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of PS-1145 (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 hours).[4] Include vehicle-treated (e.g., DMSO) and untreated controls.
-
At the end of the incubation period, add MTT solution to each well (e.g., 10 µL of 5 mg/mL solution) and incubate for an additional 4 hours at 37°C.[4]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution (e.g., 100 µL) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
-
NF-κB Reporter Gene Assay (Luciferase Assay)
This assay measures the transcriptional activity of NF-κB in response to stimuli and its inhibition by PS-1145.
-
Objective: To quantify the inhibitory effect of PS-1145 on NF-κB-dependent gene transcription.
-
Materials:
-
A cell line stably or transiently transfected with a luciferase reporter construct containing multiple NF-κB binding sites upstream of the luciferase gene.
-
This compound.
-
A known NF-κB activator (e.g., TNF-α).
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
-
-
Procedure:
-
Plate the NF-κB reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of PS-1145 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.
-
After stimulation, wash the cells with PBS and lyse them using the cell lysis buffer.
-
Add the luciferase assay substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of NF-κB transcriptional activity for each PS-1145 concentration.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of PS-1145.
Caption: A generalized workflow for the in vitro characterization of PS-1145.
Preclinical Development and Clinical Trial Status
PS-1145 has been extensively used as a research tool in numerous preclinical studies to investigate the role of the NF-κB pathway in various disease models, including multiple myeloma, chronic lymphocytic leukemia, and prostate cancer.[1][5] In these studies, PS-1145 has demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, and sensitize cancer cells to other therapeutic agents.[1] In vivo studies in rodent models have also shown its potential to inhibit tumor growth.[4]
Despite its widespread use in preclinical research, a thorough review of publicly available clinical trial registries and scientific literature indicates that this compound has not progressed into human clinical trials. One source explicitly states "No Development Reported" in its clinical information section for PS-1145. Therefore, its clinical safety and efficacy in humans have not been established.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the NF-κB signaling pathway. Its well-defined mechanism of action as a potent IKK inhibitor allows for the specific interrogation of NF-κB-dependent cellular processes. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize and characterize the activity of PS-1145 in their own experimental systems. While its preclinical efficacy has been demonstrated in various cancer models, the lack of clinical development suggests that its future as a therapeutic agent is uncertain. Nevertheless, PS-1145 remains a cornerstone compound for academic and industrial research into the multifaceted roles of the NF-κB pathway in health and disease.
References
- 1. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PS-1145 - Immunomart [immunomart.com]
PS-1145 Dihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making IKK a compelling therapeutic target. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of PS-1145 dihydrochloride. It includes a summary of its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Discovery of PS-1145: From Natural Product to Potent IKK Inhibitor
The discovery of PS-1145 originated from a screening effort that identified a β-carboline natural product derivative, 5-bromo-6-methoxy-β-carboline, as a modest and non-specific inhibitor of IKK.[1][2] This initial hit provided a scaffold for medicinal chemistry optimization aimed at improving potency and selectivity.
Structure-activity relationship (SAR) studies revealed that substitution patterns on the A ring of the β-carboline core were crucial for IKK inhibition.[1] It was found that electron-withdrawing groups at the 6-position enhanced potency. Further optimization led to the synthesis of a series of analogs, culminating in the identification of compound 26 , later designated as PS-1145.[1] This compound demonstrated significantly improved potency and selectivity for the IKK complex.[1]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
PS-1145 exerts its biological effects by directly inhibiting the kinase activity of the IKK complex, with a preference for IKKβ.[3] The IKK complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is responsible for the phosphorylation of the inhibitory protein IκBα.[4]
In resting cells, IκBα is bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm.[5] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex becomes activated and phosphorylates IκBα on specific serine residues.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing them to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, cell survival, and immune responses.[5]
PS-1145, by inhibiting IKK, prevents the initial phosphorylation of IκBα.[6] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the downstream signaling cascade and the expression of NF-κB target genes.[4]
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Novel IKK inhibitors: beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
PS-1145 Dihydrochloride: A Technical Guide to a Selective IKK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 dihydrochloride is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Aberrant NF-κB activation is a hallmark of various diseases, including cancer and chronic inflammatory disorders, making it a compelling target for therapeutic intervention.[1][4] PS-1145 has demonstrated efficacy in preclinical models by blocking NF-κB activity, thereby inducing apoptosis, inhibiting proliferation in cancer cells, and reducing the expression of pro-inflammatory genes.[1][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
PS-1145 exerts its biological effects by directly inhibiting the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[6][7] In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex.[7][8] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9][10] The degradation of IκBα liberates the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[7][9]
PS-1145 specifically inhibits the kinase activity of IKK, preventing the phosphorylation of IκBα.[11][12] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene transcription.[1] The primary target is IKKβ (IKK-2), a key kinase in the canonical pathway.[2][13]
Quantitative Data
The inhibitory activity of PS-1145 has been quantified in various assays. The following table summarizes key potency data.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | IKKβ | 88 nM | N/A | [13] |
| IC50 | IKK complex | 88 nM | N/A | [2][11][14] |
| IC50 | IKK complex | 100 nM | N/A | [1][13] |
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by PS-1145.
Caption: Canonical NF-κB pathway showing inhibition of the IKK complex by PS-1145.
Experimental Protocols
In Vitro IKK Kinase Assay (ELISA-based)
This protocol is adapted from methodologies used to determine the IC50 and Ki values of IKK inhibitors.[12]
Objective: To quantify the inhibitory effect of PS-1145 on IKK complex kinase activity.
Materials:
-
Partially purified, pre-activated IKK complex (e.g., from MEKK1-stimulated HeLa S3 cells).[12]
-
Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD).[12]
-
This compound.
-
ATP.
-
Kinase assay buffer.
-
Phospho-[Ser32]-IκBα specific antibody.[12]
-
Streptavidin-coated microplates.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Plate reader.
Procedure:
-
Coat streptavidin plates with the biotinylated IκBα peptide substrate.
-
Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1 µM to 1 µM) for 60 minutes at 25°C.[12]
-
Initiate the kinase reaction by adding ATP to the wells containing the IKK complex, PS-1145, and substrate-coated plate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and wash the plates to remove unbound reagents.
-
Add the primary antibody specific for phosphorylated IκBα (Ser32) and incubate.
-
Wash the plates and add the HRP-conjugated secondary antibody.
-
Wash again and add TMB substrate.
-
Stop the colorimetric reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition for each PS-1145 concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based NF-κB Reporter Assay (Luciferase)
This protocol is a common method to assess NF-κB activation in a cellular context.[15]
Objective: To measure the effect of PS-1145 on cytokine-induced NF-κB transcriptional activity.
Materials:
-
A suitable cell line (e.g., Human Airway Smooth Muscle (HASM) cells, HEK293).[15]
-
Adenoviral vector containing an NF-κB-driven luciferase reporter construct (Ad-NF-κB-luc).[15]
-
This compound.
-
Inducing agent (e.g., TNF-α at 10 ng/ml or IL-1β at 1 ng/ml).[15]
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Infect the cells with the Ad-NF-κB-luc reporter vector.
-
Plate the infected cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of PS-1145 (e.g., 0.3 µM to 30 µM) for 90 minutes.[15]
-
Stimulate the cells with the inducing agent (TNF-α or IL-1β) for 8 hours.[15]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a percentage of the stimulated control.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of PS-1145.
Caption: Workflow for the preclinical evaluation of PS-1145.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that targets a central pathway in inflammation and oncology. Its well-characterized mechanism as a selective IKK inhibitor provides a clear rationale for its use in studying the NF-κB signaling cascade and for its development as a drug. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. NF-kappa B signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. invivochem.net [invivochem.net]
- 15. researchgate.net [researchgate.net]
PS-1145 Dihydrochloride: An In-Depth Technical Guide to a Selective IKK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and malignancies, making IKK a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of PS-1145, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of IKK inhibition.
Introduction
The transcription factor NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation.[3] The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is the central kinase responsible for activating the canonical NF-κB pathway. In response to various stimuli, such as inflammatory cytokines, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of its target genes.
PS-1145 is a β-carboline derivative that has been identified as a selective inhibitor of IKK, with a primary focus on IKKβ.[4] By targeting this upstream kinase, PS-1145 effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent expression of pro-inflammatory and anti-apoptotic genes.[1][5]
Chemical and Physical Properties
This compound is the salt form of the active parent compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride |
| Molecular Formula | C₁₇H₁₁ClN₄O (free base) |
| Molecular Weight | 322.75 g/mol (free base) |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) |
| CAS Number | 431898-65-6 (free base) |
Mechanism of Action
PS-1145 exerts its inhibitory effect by targeting the ATP-binding site of the IKK complex. By competitively inhibiting ATP binding, PS-1145 prevents the autophosphorylation and activation of the IKK subunits, which in turn blocks the phosphorylation of their downstream substrate, IκBα. This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, preventing NF-κB nuclear translocation and subsequent gene transcription.
Figure 1. PS-1145 inhibits the canonical NF-κB signaling pathway.
Quantitative Data
Biochemical Activity
PS-1145 is a potent inhibitor of the IKK complex. While specific IC50 values for the individual IKKα and IKKβ isoforms are not consistently reported in the public domain, the compound has been shown to be a selective inhibitor of IKKβ over a panel of other kinases.
| Target | IC₅₀ (nM) | Notes |
| IKK complex | 88 - 100 | Potent inhibition of the entire IKK complex.[1][6] |
| IKKβ | 88 | Selective inhibition of IKKβ.[7] |
| Other Kinases | >10,000 | Screened against a panel of 14 other kinases, demonstrating high selectivity for IKKβ.[7] |
Cellular Activity
PS-1145 demonstrates significant cellular activity by inhibiting cell proliferation and cytokine production in various cell lines.
Table 2: Effect of PS-1145 on Cell Proliferation
| Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| HONE1 (NPC) | MTT Assay | 26.5 | [4] |
| HK1 (NPC) | MTT Assay | 25.8 | [4] |
| C666 (NPC) | MTT Assay | 8.7 | [4] |
| NPC43 (NPC) | MTT Assay | 6.7 | [4] |
| MM.1S (Myeloma) | MTT Assay | 1.5 - 50 | [7] |
| U266 (Myeloma) | MTT Assay | 1.5 - 50 | [7] |
| RPMI-8226 (Myeloma) | MTT Assay | 1.5 - 50 | [7] |
NPC: Nasopharyngeal Carcinoma
Table 3: Effect of PS-1145 on Cytokine Production
| Cytokine | Cell Type/Model | Stimulation | PS-1145 Concentration | Inhibition | Reference |
| TNF-α | Raw264.7 macrophages | LPS | 3 µM | ~40% | [8] |
| TNF-α | Raw264.7 macrophages | LPS | 30 µM | ~50% | [8] |
| TNF-α | Mouse peritoneal macrophages | LPS | 1 µM | ~39% | [9] |
| IL-6 | Prostate carcinoma cells | - | Not specified | Decreased | [1][3] |
| IL-6 | Bone marrow stromal cells (co-cultured with MM cells) | Adhesion | Not specified | Inhibited | [5] |
Experimental Protocols
IKK Kinase Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of PS-1145 on the IKK complex.
Figure 2. Workflow for an in vitro IKK kinase assay.
Materials:
-
Cell lysate containing IKK complex
-
Anti-IKKγ antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Recombinant GST-IκBα (substrate)
-
This compound
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels and buffers
-
Autoradiography film or digital imager
Procedure:
-
Immunoprecipitation of IKK complex:
-
Incubate cell lysate with anti-IKKγ antibody.
-
Add Protein A/G agarose beads to capture the antibody-IKK complex.
-
Wash the beads several times with lysis buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer.
-
Add varying concentrations of PS-1145 and incubate.
-
Initiate the kinase reaction by adding GST-IκBα and [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
Quantify the phosphorylation of GST-IκBα to determine the IC₅₀ of PS-1145.
-
Western Blot for IκBα Phosphorylation
This protocol details the detection of IκBα phosphorylation in cells treated with PS-1145.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of PS-1145 for a specified time.
-
Stimulate the cells with an agent like TNF-α to induce IκBα phosphorylation.
-
-
Protein Extraction:
-
Wash cells with cold PBS.
-
Lyse cells on ice with lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total IκBα and a loading control (e.g., GAPDH).
-
MTT Cell Viability Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Figure 3. Workflow for the MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of PS-1145. Include untreated and vehicle-only controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ of PS-1145.
-
Conclusion
This compound is a valuable research tool for investigating the role of the IKK/NF-κB signaling pathway in various physiological and pathological processes. Its selectivity for the IKK complex allows for targeted inhibition of this pathway, enabling the elucidation of its downstream effects on cellular functions such as proliferation, apoptosis, and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize PS-1145 in their studies and to further explore its potential as a therapeutic agent for a range of human diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PS-1145 - Immunomart [immunomart.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LPS-induced TNF-alpha production by calcitonin gene-related peptide (CGRP) in cultured mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of PS-1145 dihydrochloride
An In-depth Technical Guide on the Physicochemical Properties of PS-1145 Dihydrochloride
Introduction
This compound is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor kappa-B (NF-κB) signaling pathway.[1][2][3] By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[1][4][5] This action prevents the nuclear translocation and activation of NF-κB, a transcription factor that plays a pivotal role in regulating genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[1][3] Due to its mechanism of action, PS-1145 has been investigated as a potential therapeutic agent for various diseases characterized by aberrant NF-κB activation, including multiple myeloma, prostate cancer, and other inflammatory conditions.[1][3][6] This document provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for this compound.
Physicochemical Data
The core physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.
| Property | Value | Citations |
| Chemical Name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride | |
| Synonyms | IKK Inhibitor X | [7] |
| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl | |
| Molecular Weight | 395.67 g/mol | |
| CAS Number | 1049743-58-9 | |
| Appearance | Yellow solid powder | [1][5] |
| Purity | ≥98% (by HPLC) | |
| IC₅₀ | 88 - 100 nM for IκB kinase (IKK) | [1][8][9] |
| Storage | Store at +4°C for short term; -20°C for long term | [1][7] |
| Stability | ≥ 4 years at -20°C | [7] |
Solubility Profile
| Solvent | Concentration | Conditions | Citations |
| DMSO | Soluble to 5 mM | With gentle warming | |
| >3 mg/mL | At ~60°C, clear with warming for 2 minutes | [5][6][10] | |
| 10 mg/mL | [7] | ||
| 20.83 mg/mL (64.54 mM) | Requires ultrasonic assistance; hygroscopic DMSO can impact solubility | [8] | |
| Methanol:Water (1:1) | ≥5 mg/mL | At 60°C with warming for 5 minutes | [6][10] |
| Water | ~10 mg/mL | At 60°C | |
| Insoluble (generally) | Not soluble in water under standard conditions | [1] |
Mechanism of Action: NF-κB Pathway Inhibition
PS-1145 exerts its biological effects by inhibiting the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit IKKγ (NEMO). In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) activate the IKK complex.[11] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[3][11] PS-1145 directly inhibits the kinase activity of IKK, preventing IκBα phosphorylation and preserving the inactive NF-κB/IκBα complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.[1][5]
Caption: NF-κB signaling pathway and the inhibitory action of PS-1145 on the IKK complex.
Experimental Protocols
IKK Kinase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of PS-1145 on the IKK complex. The method is based on an ELISA format that quantifies the phosphorylation of a specific IκBα peptide substrate.[12]
Methodology:
-
IKK Complex Activation: A partially purified IKK complex, typically obtained from unstimulated HeLa S3 cells, is pre-activated using the catalytic domain of MEKK1.[12]
-
Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C to allow for inhibitor binding.[12]
-
Kinase Reaction: The kinase activity is assessed by adding a biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD) and MgATP to initiate the phosphorylation reaction.[12]
-
Detection: The amount of phosphorylated peptide is quantified using a phospho-specific antibody (e.g., anti-phospho-IκBα [Ser32]) in an ELISA format.[12]
-
Data Analysis: A standard curve is used for quantification. The IC₅₀ value, representing the concentration of PS-1145 required to inhibit 50% of IKK activity, is calculated from the dose-response curve.
Caption: Experimental workflow for the IKK kinase inhibition ELISA.
Kinetic Solubility Determination
This protocol outlines a general method for determining the kinetic solubility of this compound, a critical parameter for in vitro assays. This method relies on detecting the formation of precipitate as the compound is added to an aqueous buffer from a concentrated DMSO stock.[13][14]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[15][16] Ensure the compound is fully dissolved, using sonication or gentle warming if necessary.[8]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at various ratios to create a range of final compound concentrations.
-
Incubation and Precipitation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.[15]
-
Detection of Insolubility: Measure the turbidity or light scattering of the solutions using a microplate nephelometer.[14] Alternatively, separate the soluble fraction from the precipitate by centrifugation or filtration.
-
Quantification: Analyze the supernatant of the filtered/centrifuged samples by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[13]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is detected.
Caption: General experimental workflow for kinetic solubility determination.
Chemical Stability Assessment
This protocol provides a general framework for assessing the chemical stability of this compound in solution, which is crucial for determining appropriate storage conditions and shelf-life. The method involves incubating the compound under various stress conditions and quantifying its degradation over time.[17][18]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in relevant buffers (e.g., acidic, neutral, basic pH) and solvents at a known concentration.[15]
-
Forced Degradation/Stress Conditions: Expose the solutions to a range of stress conditions designed to accelerate degradation.[18][19] These can include:
-
Time-Point Sampling: Collect aliquots from each condition at various time points (e.g., 0, 24, 48, 72 hours).[15]
-
Quantification: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[15][17] This allows for the separation and quantification of the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (T=0).[15] This data is used to determine the degradation rate and predict the shelf-life under normal storage conditions.
Caption: Experimental workflow for assessing the chemical stability of a compound.
References
- 1. medkoo.com [medkoo.com]
- 2. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PS-1145 二盐酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PS-1145 二盐酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. enamine.net [enamine.net]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 18. iipseries.org [iipseries.org]
- 19. longdom.org [longdom.org]
PS-1145 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKKβ, PS-1145 effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB. This mechanism underlies the anti-inflammatory and pro-apoptotic effects of PS-1145 observed in various preclinical models. This technical guide provides an in-depth overview of the target specificity and selectivity of PS-1145, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Target and Mechanism of Action
This compound is a specific inhibitor of the IκB kinase (IKK) with a reported IC50 of 88 nM.[1] The primary target of PS-1145 is the IKKβ subunit (also known as IKK-2), a key kinase responsible for the phosphorylation of the inhibitor of NF-κB, IκBα. In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1) lead to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Activated IKKβ phosphorylates IκBα at serine residues 32 and 36, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and immune responses.
PS-1145 competitively inhibits the ATP-binding site of IKKβ, thereby preventing the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the entire downstream signaling cascade.[2] This targeted inhibition of the NF-κB pathway has been demonstrated in numerous studies, where PS-1145 has been shown to inhibit both basal and induced NF-κB activity in various cell lines.[3]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention by PS-1145.
Quantitative Data on Target Affinity and Selectivity
The potency of PS-1145 against its primary target, IKKβ, has been consistently demonstrated. However, a comprehensive understanding of its selectivity across the human kinome is essential for evaluating its potential for off-target effects.
On-Target Potency
The inhibitory activity of PS-1145 against the IKK complex and its catalytic subunit IKKβ is summarized in the table below.
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| IKKβ (IKK-2) | Biochemical Kinase Assay | 88 | - | [1] |
| IKK Complex | Biochemical Kinase Assay | 100 | - | [4] |
| IKK Complex | Ki Determination | - | Not specified | [4] |
Table 1. On-target potency of this compound.
Kinase Selectivity Profile
A study by Bain et al. (2007) profiled PS-1145 against a panel of protein kinases, providing valuable insights into its selectivity. The results indicate that while PS-1145 is a potent inhibitor of IKKβ, it also exhibits activity against a limited number of other kinases, particularly PIM1 and PIM3. Notably, it shows high selectivity against other members of the IKK subfamily.
| Kinase | IC50 (µM) |
| IKKβ | 0.25 |
| PIM1 | 0.28 |
| PIM3 | 0.38 |
| MSK1 | 1.3 |
| CHK2 | 1.6 |
| AMPK | 2.1 |
| GSK3α/β | 2.2 |
| PRAK | 2.3 |
| PHK | 2.8 |
| MAPKAP-K1 (RSK) | 3.2 |
| ROCK-II | 4.0 |
| p38α | >10 |
| JNK1 | >10 |
| ERK2 | >10 |
| IKKα | >10 |
| IKKε | >10 |
| TBK1 | >10 |
Table 2. Selectivity profile of PS-1145 against a panel of protein kinases. Data adapted from Bain et al., 2007.[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the target specificity and selectivity of PS-1145.
IKKβ Kinase Inhibition Assay (Biochemical)
This protocol describes a typical in vitro kinase assay to determine the IC50 of PS-1145 against IKKβ.
Objective: To quantify the inhibitory effect of PS-1145 on the enzymatic activity of recombinant IKKβ.
Materials:
-
Recombinant human IKKβ
-
IKK substrate peptide (e.g., biotinylated IκBα peptide)
-
This compound
-
ATP (γ-³³P-ATP for radiometric assay or unlabeled ATP for luminescence-based assay)
-
Kinase assay buffer
-
96-well assay plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of PS-1145 in DMSO, followed by a final dilution in kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute recombinant IKKβ and the IκBα substrate peptide to their final working concentrations in kinase assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the IKKβ enzyme. b. Add the serially diluted PS-1145 or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding. c. Add the IκBα substrate peptide to all wells. d. Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³³P-ATP). e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: a. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA). b. For radiometric assay: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated γ-³³P-ATP. Measure the incorporated radioactivity using a scintillation counter. c. For luminescence-based assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by the addition of a reagent that converts the ADP produced into a luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of kinase activity relative to the vehicle control for each concentration of PS-1145. b. Plot the percentage of inhibition against the logarithm of the PS-1145 concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
NF-κB Reporter Gene Assay (Cellular)
This protocol outlines a cell-based assay to measure the inhibitory effect of PS-1145 on NF-κB transcriptional activity.
Objective: To determine the functional consequence of IKK inhibition by PS-1145 on NF-κB-mediated gene expression in a cellular context.
Materials:
-
A human cell line (e.g., HEK293, HeLa) stably or transiently transfected with an NF-κB-driven reporter construct (e.g., luciferase or GFP).
-
Cell culture medium and supplements.
-
This compound.
-
An NF-κB activator (e.g., TNFα, IL-1β).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of PS-1145 in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of PS-1145 or vehicle control. c. Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulation: a. Add the NF-κB activator (e.g., TNFα) to the wells to a final concentration known to induce a robust reporter signal. Include unstimulated control wells. b. Incubate the plate for a further 6-8 hours.
-
Cell Lysis and Reporter Assay: a. Remove the medium and wash the cells with PBS. b. Lyse the cells by adding a passive lysis buffer. c. Add the luciferase assay reagent to the cell lysate. d. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo® assay) to account for potential cytotoxicity. b. Calculate the percentage of NF-κB activation relative to the stimulated vehicle control. c. Plot the percentage of activation against the logarithm of the PS-1145 concentration and determine the IC50 value.
Conclusion
This compound is a well-characterized inhibitor of IKKβ, demonstrating potent on-target activity and a favorable selectivity profile. Its mechanism of action via the inhibition of the canonical NF-κB pathway is well-established. While exhibiting some off-target activity at higher concentrations, PS-1145 remains a valuable tool for preclinical research into the roles of IKKβ and NF-κB signaling in various disease states. The experimental protocols provided herein offer a foundation for the further investigation and characterization of PS-1145 and other IKK inhibitors. For researchers and drug development professionals, a thorough understanding of the target specificity and selectivity of such compounds is paramount for the interpretation of experimental results and the advancement of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. portlandpress.com [portlandpress.com]
PS-1145 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on PS-1145 dihydrochloride, a potent and selective inhibitor of IκB kinase (IKK). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology, inflammation, and drug discovery.
Chemical and Physical Properties
This compound is the salt form of the active IKK inhibitor. It is essential to distinguish between the dihydrochloride salt and the free base in research applications.
| Property | Value | Citation(s) |
| CAS Number | 1049743-58-9 (for dihydrochloride); 431898-65-6 (for free base) | [1][2][3] |
| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl | |
| Molecular Weight | 395.67 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 5 mM in DMSO with gentle warming. | |
| Storage | Store at +4°C |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
PS-1145 is a selective inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor kappa B (NF-κB) signaling pathway.[4] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα.[4][5] This action ensures that IκBα remains bound to NF-κB, sequestering it in the cytoplasm and thereby blocking its translocation to the nucleus.[5] The inhibition of NF-κB nuclear translocation prevents the transcription of a wide array of pro-inflammatory and anti-apoptotic genes.[4][5]
Signaling Pathway Diagram
Caption: PS-1145 inhibits the IKK complex, preventing NF-κB activation.
Quantitative Biological Activity
PS-1145 demonstrates high potency and selectivity for the IKK complex.
| Target | Assay Type | IC₅₀ | Notes | Citation(s) |
| IKK | Kinase Assay | 88 - 100 nM | Potent inhibition of the IκB kinase complex. | [6][7] |
| PKA, PKC, CKII | Kinase Assays | No effect | Demonstrates selectivity for IKK over other kinases. |
Experimental Protocols
The following are representative protocols for key assays in which this compound is utilized.
IKK Kinase Inhibition Assay
This assay measures the ability of PS-1145 to inhibit the phosphorylation of an IκBα substrate by the IKK complex.
-
Materials:
-
Partially purified IKK complex (e.g., from HeLa S3 cells)
-
MEKK1 (catalytic domain for IKK activation)
-
Biotinylated IκBα peptide substrate
-
This compound
-
ATP
-
Phospho-[Ser32]-IκBα specific antibody
-
ELISA-based detection system
-
-
Procedure:
-
Pre-activate the IKK complex using the catalytic domain of MEKK1.
-
Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C.
-
Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate and ATP.
-
Incubate for a defined period to allow for phosphorylation.
-
Stop the reaction and quantify the amount of phosphorylated IκBα peptide using an ELISA format with a phospho-specific antibody.[8]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the PS-1145 concentration.
-
NF-κB Reporter Assay (Luciferase-based)
This cell-based assay quantifies the transcriptional activity of NF-κB.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
NF-κB stimulus (e.g., TNF-α or IL-1β)
-
Luciferase assay reagent
-
-
Procedure:
-
Transfect HEK293 cells with the NF-κB luciferase reporter plasmid.
-
After allowing for plasmid expression, pre-treat the cells with various concentrations of PS-1145 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.[9][10]
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
This compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Culture multiple myeloma cells to the desired density.
-
Treat the cells with PS-1145 at various concentrations for a specified duration (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Experimental Workflow Diagram
Caption: A generalized workflow for studying the effects of PS-1145.
Conclusion
This compound is a valuable research tool for investigating the role of the NF-κB signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable agent for in vitro and in vivo studies aimed at understanding the therapeutic potential of IKK inhibition in diseases such as cancer and inflammatory disorders. This guide provides a foundational understanding for researchers to effectively utilize PS-1145 in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. biorbyt.com [biorbyt.com]
- 4. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PS-1145 - Immunomart [immunomart.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Role of PS-1145 Dihydrochloride in the Inhibition of IκBα Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear factor kappa-B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in a multitude of pathologies, including chronic inflammatory diseases and various cancers. A critical activation step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex. This event triggers the proteasomal degradation of IκBα, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes. Consequently, the IKK complex presents a compelling target for therapeutic intervention. PS-1145 dihydrochloride has emerged as a potent and selective small molecule inhibitor of IKK, effectively blocking IκBα phosphorylation and downstream NF-κB activation. This technical guide provides an in-depth analysis of the mechanism of action of PS-1145, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory properties.
Introduction to the NF-κB Signaling Pathway and the Role of IKK
The NF-κB family of transcription factors are pivotal regulators of cellular responses to a diverse array of stimuli, such as inflammatory cytokines (e.g., TNFα), pathogens, and stress signals. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a principal member. The canonical NF-κB activation pathway is initiated by the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Upon stimulation, the IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p65/RelA-p50 heterodimer), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory and anti-apoptotic genes.
This compound: A Selective IKK Inhibitor
This compound is a β-carboline derivative that functions as a selective inhibitor of the IκB kinase (IKK) complex.[1][2] By targeting IKK, PS-1145 directly intervenes in the canonical NF-κB signaling cascade. Its mechanism of action is centered on the prevention of IκBα phosphorylation.[1][2] This inhibitory action blocks the subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes.[1] PS-1145 has been shown to effectively inhibit both basal and induced NF-κB activity in various cell types.[1][3]
Quantitative Data on this compound Activity
The inhibitory potency of PS-1145 has been characterized in multiple studies. The following table summarizes the key quantitative data.
| Parameter | Value | Notes | Source(s) |
| IC50 (IKK) | 88 nM | [4][5][6][7] | |
| IC50 (IKK) | 100 nM | [1][8][9] | |
| Selectivity | No effect on PKA, PKC, and CKII | Demonstrates selectivity for the IKK complex over other kinases. | [8][9] |
Visualizing the Mechanism of Action of PS-1145
The following diagrams illustrate the NF-κB signaling pathway and the specific point of inhibition by PS-1145, as well as a typical experimental workflow for its characterization.
Caption: The canonical NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: A typical experimental workflow for Western Blot analysis of IκBα phosphorylation.
Detailed Experimental Protocols
In Vitro IKK Kinase Assay
This protocol is designed to measure the direct inhibitory effect of PS-1145 on IKK activity.
Materials:
-
Recombinant active IKK complex
-
This compound
-
Biotinylated IκBα peptide substrate (e.g., Biotin-RHDSGLDSMKD)[5]
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 µM ATP)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., phospho-specific antibody for the IκBα peptide)
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a serial dilution of PS-1145 in DMSO. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase buffer.
-
Add the serially diluted PS-1145 or vehicle control (DMSO) to the wells.
-
Add the recombinant active IKK complex to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated IκBα peptide substrate and ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
If using radiometric detection, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. If using an antibody-based method, proceed with standard ELISA-like detection using a phospho-specific primary antibody and a labeled secondary antibody, followed by substrate addition and measurement on a plate reader.
-
Plot the percentage of inhibition against the logarithm of the PS-1145 concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of IκBα Phosphorylation in Cultured Cells
This protocol allows for the assessment of PS-1145's effect on IκBα phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, multiple myeloma cell lines)[4]
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., TNFα)
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of PS-1145 or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNFα) for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation. Include an unstimulated control group.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα (Ser32) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total IκBα and a loading control, the membrane can be stripped and re-probed with antibodies against total IκBα and β-actin.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or the loading control signal to determine the extent of inhibition by PS-1145.
Conclusion
This compound is a valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its well-characterized inhibitory action on the IKK complex, leading to the prevention of IκBα phosphorylation, makes it a specific and potent modulator of this critical cellular cascade. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize PS-1145 in their studies of inflammation, cancer, and other NF-κB-mediated pathologies. The continued exploration of IKK inhibitors like PS-1145 holds significant promise for the development of novel therapeutic strategies.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PS-1145 | IκB/IKK | Apoptosis | TargetMol [targetmol.com]
- 7. PS-1145 - Immunomart [immunomart.com]
- 8. PS 1145 dihydrochloride (4569) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. PS 1145 dihydrochloride | IκB Kinase | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for PS-1145 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 dihydrochloride is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By targeting IKK, particularly IKKβ, PS-1145 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[2] Aberrant NF-κB activation is implicated in various diseases, including cancer and chronic inflammatory disorders, making PS-1145 a valuable tool for in vitro research in these areas.
These application notes provide detailed protocols for utilizing this compound in key in vitro experiments to study its effects on the NF-κB pathway and cellular responses.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
PS-1145 exerts its effects by directly inhibiting the kinase activity of the IKK complex. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex. Activated IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. PS-1145, by inhibiting IKK, stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby preventing NF-κB-mediated gene transcription.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IKK IC50 | 88 nM | Enzyme Assay | |
| Ki against IKK complex | Not explicitly stated, but inhibition measured at 0.1–1 µM | HeLa S3 cell-derived IKK | [3] |
| Cell Growth Inhibition (IC50) | ~50 µM (at 48h) | MM.1S, U266, RPMI8226 (Multiple Myeloma) | [3] |
| 32 µM | C666 (Nasopharyngeal Carcinoma) | [4] | |
| 5-20 µM (effective concentration) | PC-3, DU145 (Prostate Cancer) |
Table 2: Effects of PS-1145 on NF-κB Activity and Downstream Events
| Experiment | Effect | Concentration | Cell Line | Reference |
| NF-κB DNA Binding | Reduced by 92% and 87% | 20 µM | K562 and KCL cells | [5] |
| Reduced by 67 ± 11% | Not specified | CML patient bone marrow cells | [5] | |
| TNFα-induced NF-κB Activation | Blocked | Dose-dependent | MM cells | [1] |
| IL-6 Secretion | Inhibited | Not specified | Bone Marrow Stromal Cells (BMSCs) | [3] |
| ICAM-1 Expression | Inhibited | Not specified | RPMI8226 and MM.1S cells | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[3]
-
Reconstitution: Prepare a stock solution of 10-50 mM by dissolving this compound in sterile DMSO. For example, to make a 10 mM stock solution (MW: 395.7 g/mol ), dissolve 3.96 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of PS-1145 on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[3][6]
-
Solubilization buffer: Isopropanol with 0.04 N HCl[3] or 10% SDS in 0.01 M HCl.
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of PS-1145 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of PS-1145 (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest PS-1145 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3] Mix thoroughly by pipetting or shaking for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: IKKβ Kinase Assay
This in vitro assay measures the direct inhibitory effect of PS-1145 on IKKβ kinase activity.
Materials:
-
Recombinant active IKKβ
-
IKK substrate (e.g., biotinylated IκBα peptide)[3]
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
ATP solution
-
Detection reagents (e.g., phospho-specific antibody for ELISA, or ADP-Glo™ Kinase Assay kit)[3][8]
-
96-well assay plate (white, for luminescence)
Procedure (based on a generic luminescent assay format):
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer. Dilute ATP to the desired final concentration (e.g., 10 µM) in the assay buffer.[3] Dilute the IKK substrate in the assay buffer.
-
Master Mix: Prepare a master mix containing the kinase assay buffer, ATP, and IKK substrate.
-
Inhibitor Addition: Add PS-1145 (at various concentrations) or vehicle (DMSO) to the wells of the 96-well plate.
-
Enzyme Addition: Dilute the recombinant IKKβ in 1x Kinase Assay Buffer. Add the diluted enzyme to the wells containing the inhibitor. Include a "no enzyme" control for background measurement.
-
Initiate Reaction: Add the master mix to all wells to start the kinase reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[4]
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced according to the manufacturer's protocol of the chosen detection kit (e.g., add ADP-Glo™ reagent, incubate, then add Kinase Detection Reagent and measure luminescence).[8]
-
Data Analysis: Subtract the "no enzyme" background signal from all other readings. Calculate the percentage of inhibition for each PS-1145 concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 3: Western Blotting for NF-κB Pathway Activation
This protocol is used to analyze the phosphorylation status of IκBα and the nuclear translocation of NF-κB p65.
Materials:
-
Cells treated with PS-1145 and/or a stimulus (e.g., TNF-α)
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of PS-1145 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).[9]
-
For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
To check for inhibition of IκBα degradation: Probe for phospho-IκBα and total IκBα.
-
To check for p65 translocation: Probe for p65 in both nuclear and cytoplasmic fractions. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker.[10]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. For translocation experiments, compare the relative amounts of p65 in the cytoplasmic and nuclear fractions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. iris.unito.it [iris.unito.it]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PS-1145 Dihydrochloride: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway.[1][2] By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[3][4] This inhibitory action disrupts the transcription of NF-κB target genes involved in inflammation, cell survival, proliferation, and angiogenesis. These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments to study the NF-κB pathway and to evaluate its therapeutic potential in various disease models, particularly in oncology.
Mechanism of Action
PS-1145 is a β-carboline derivative that functions as a selective IKK inhibitor with an IC50 of 88 nM.[5][6][7] The IKK complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a key upstream kinase in the canonical NF-κB pathway. In response to various stimuli, such as pro-inflammatory cytokines (e.g., TNFα), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. PS-1145 specifically inhibits the kinase activity of IKK, thereby preventing IκBα phosphorylation and preserving its inhibitory function on NF-κB.[3][8]
Below is a diagram illustrating the inhibitory effect of PS-1145 on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by PS-1145.
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory activities of PS-1145 across various cell lines and experimental conditions.
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| IKK IC50 | 88 nM | N/A (Biochemical Assay) | Inhibitory concentration for IκB kinase. | [5][6][7][9] |
| IKK Complex IC50 | 100 nM | N/A (Biochemical Assay) | Inhibitory concentration for the entire IKK complex. | [1][6] |
| Effective Concentration (Proliferation Inhibition) | 1.5 - 50 µM | MM.1S, U266, RPMI-8226 (Multiple Myeloma) | Concentration-dependent inhibition of proliferation. | [6][9] |
| Effective Concentration (Apoptosis Induction) | 32 µM | C666 (Nasopharyngeal Carcinoma) | Induced apoptosis as measured by TUNEL assay. | [8] |
| Effective Concentration (NF-κB Inhibition) | 5 - 10 µM | RAW 264.7 (Macrophage-like) | Inhibited RANKL-induced IκBα phosphorylation. | [6] |
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: this compound is soluble in DMSO.[9] For a 10 mM stock solution, dissolve 3.96 mg of this compound (M.Wt: 395.67 g/mol ) in 1 mL of sterile DMSO. Gently warm the solution to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Avoid repeated freeze-thaw cycles. The powder form should be stored at 2-8°C and desiccated.[3]
General Cell Culture Treatment Protocol
The following diagram outlines a general workflow for treating cells with PS-1145 and subsequent analysis.
Caption: General experimental workflow for PS-1145 cell treatment.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Adherence/Recovery: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Prepare fresh dilutions of PS-1145 in complete cell culture medium from the stock solution immediately before use. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of PS-1145 used.
-
Cell Treatment: Remove the old medium and add the medium containing the desired concentrations of PS-1145 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and cell type.
-
Downstream Analysis: Proceed with the relevant assays to assess the effects of PS-1145.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from methods used to assess the effect of PS-1145 on multiple myeloma cell growth.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of PS-1145 (e.g., 0.1 µM to 50 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48 hours.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Western Blot Analysis for NF-κB Pathway Proteins
This protocol allows for the assessment of PS-1145's effect on the phosphorylation of IκBα and p65.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PS-1145 for the desired time. For experiments investigating the inhibition of stimulated NF-κB activation, pre-treat with PS-1145 for 1-2 hours before stimulating with an agonist like TNFα (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The results should show a decrease in phosphorylated p65 and IκBα following PS-1145 treatment.[8]
-
Apoptosis Assay (TUNEL Assay)
This protocol is based on the methodology used to demonstrate PS-1145-induced apoptosis in nasopharyngeal carcinoma cells.[8]
-
Cell Seeding and Treatment: Grow cells on coverslips in a 24-well plate and treat with PS-1145 (e.g., 32 µM) for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Staining: Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit nuclear green fluorescence.
Expected Outcomes
-
Inhibition of Cell Proliferation: PS-1145 is expected to inhibit the proliferation of cancer cell lines where the NF-κB pathway is constitutively active, such as in multiple myeloma and prostate cancer.[10][11][12]
-
Induction of Apoptosis: By blocking the anti-apoptotic effects of NF-κB, PS-1145 can induce or sensitize cancer cells to apoptosis.[1][11][12]
-
Downregulation of NF-κB Target Genes: Treatment with PS-1145 should lead to a decrease in the expression of NF-κB-regulated genes, including those involved in inflammation (e.g., IL-6, IL-8), cell survival (e.g., cIAP1, cIAP2), and cell cycle progression (e.g., Cyclin D1).[11][12]
Troubleshooting
-
Low Efficacy: If PS-1145 shows low efficacy, consider increasing the concentration or treatment duration. Also, ensure the NF-κB pathway is active in your cell model.
-
Toxicity in Control Cells: If the vehicle control (DMSO) shows toxicity, ensure the final concentration does not exceed 0.1-0.5% in the culture medium.
-
Inconsistent Results: Ensure consistent cell passage numbers, seeding densities, and reagent preparation.
These guidelines provide a comprehensive framework for utilizing this compound in cell culture studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PS-1145 | IκB/IKK | Apoptosis | TargetMol [targetmol.com]
- 8. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes: Preparing PS-1145 Dihydrochloride Stock Solution in DMSO
Introduction
PS-1145 is a potent and selective inhibitor of IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway.[1][2] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[1] This mechanism makes PS-1145 a valuable tool for studying cellular processes regulated by NF-κB, such as inflammation, immune responses, cell survival, and proliferation.[1][3][4] Proper preparation of a concentrated stock solution is the first critical step for ensuring accurate and reproducible results in downstream biological assays. This document provides a detailed protocol for preparing a stock solution of PS-1145 dihydrochloride in dimethyl sulfoxide (DMSO).
Physicochemical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| Chemical Name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride | [2] |
| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl | |
| Molecular Weight | 395.67 g/mol | [5] |
| CAS Number | 1049743-58-9 | [2] |
| Appearance | Yellow solid powder | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in DMSO | Soluble to 5 mM with gentle warming. Another source indicates >3 mg/mL at ~60°C.[5] | [5] |
| Storage (Solid) | Store at +4°C for short term (days to weeks) or -20°C for long term (months to years).[1] Keep desiccated. | [1] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C.[6][7] Stable for at least 6 months at -80°C in DMSO.[8] | [6][7][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
PS-1145 is a bioactive compound. Handle with care, avoiding contact with skin and eyes.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin.[9] Always wear appropriate gloves.
Procedure
-
Equilibrate Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.
-
Weigh Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.96 mg of the compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 395.67 g/mol × 1000 mg/g = 3.9567 mg
-
-
-
Add Solvent: Add the calculated volume of high-purity DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolve Compound:
-
Close the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a water bath set to 30-40°C for 5-10 minutes can aid dissolution. Vortex again after warming.
-
Alternatively, sonication for 5-10 minutes can be used to facilitate dissolution.[7][10]
-
-
Aliquot and Store:
-
Once the compound is fully dissolved, creating a clear solution, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This practice minimizes freeze-thaw cycles which can degrade the compound.[6][7]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
For long-term storage, place the aliquots at -20°C or -80°C.[1][6][8]
-
Best Practices for Dilution
When preparing working solutions for cell-based assays, it is crucial to avoid precipitation. Some organic compounds dissolved in DMSO can precipitate when added directly to an aqueous buffer or cell culture medium. To prevent this, perform serial dilutions of the DMSO stock solution in DMSO first, before making the final dilution into the aqueous medium. The final concentration of DMSO in cell culture should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Visualizations
Experimental Workflow
The following diagram outlines the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway
PS-1145 inhibits the IKK complex, a key regulator in the canonical NF-κB signaling pathway.
Caption: PS-1145 inhibits the IKK complex in the NF-κB signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. PS 1145 dihydrochloride | IκB Kinase | Tocris Bioscience [tocris.com]
- 3. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. PS-1145 Datasheet DC Chemicals [dcchemicals.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PS-1145 Dihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of PS-1145 dihydrochloride, a potent IκB kinase (IKK) inhibitor, in mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PS-1145 in various disease contexts.
Mechanism of Action
PS-1145 is a small molecule inhibitor of IκB kinase (IKK), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of NF-κB, a transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis. The constitutive activation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases, making PS-1145 a compelling candidate for therapeutic intervention.
Caption: PS-1145 inhibits the IKK complex, preventing NF-κB activation.
In Vivo Dosage and Administration in Mouse Models
The dosage and administration route of this compound can vary depending on the mouse model and the therapeutic indication. The following table summarizes reported dosages from preclinical studies.
| Disease Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Graft-versus-Host Disease | Not Specified | 50 mg/kg | Intraperitoneal (i.p.) | Not Specified | [1] |
| Nasopharyngeal Carcinoma Xenograft | Nude Mice | 3 mg/kg | Intravenous (i.v.) | Bi-weekly | [2] |
Formulation Protocol for In Vivo Administration
A common formulation for this compound for both oral and intraperitoneal administration involves a suspension in a vehicle composed of DMSO, PEG300, Tween-80, and saline.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Preparation of a 2.08 mg/mL Suspension:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 20.8 mg/mL stock solution.
-
Formulation:
-
In a sterile tube, add 100 µL of the 20.8 mg/mL PS-1145 DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
-
Final Concentration: This procedure yields a 2.08 mg/mL suspended solution of PS-1145.
Note: This formulation should be prepared fresh before each use. The final composition of the vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
PS-1145 formulation
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse using an appropriate method to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the PS-1145 formulation.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Caption: Workflow for intraperitoneal injection in mice.
Intravenous (i.v.) Tail Vein Injection Protocol
This protocol describes the procedure for administering this compound via intravenous injection into the lateral tail vein of a mouse.
Materials:
-
PS-1145 formulation
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol wipes
Procedure:
-
Animal Preparation: Place the mouse in a restrainer, leaving the tail accessible. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Vein Identification: Identify one of the lateral tail veins.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Injection:
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the PS-1145 formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Caption: Workflow for intravenous tail vein injection in mice.
References
Application Notes and Protocols for PS-1145 Dihydrochloride in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PS-1145 dihydrochloride in a luciferase reporter assay to quantify the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Introduction
PS-1145 is a potent and selective inhibitor of IκB kinase β (IKKβ)[1][2][3]. The IKK complex is a critical component of the canonical NF-κB signaling pathway, which is activated by various stimuli such as proinflammatory cytokines like TNF-α and IL-1[4][5]. Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitory IκBα protein. This degradation allows the NF-κB transcription factor (a heterodimer of p65 and p50) to translocate to the nucleus and induce the expression of target genes involved in inflammation, immunity, and cell survival[5][6]. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention[2][6].
The luciferase reporter assay is a widely used method to study gene expression and signal transduction pathways[7][8]. In the context of NF-κB signaling, a reporter construct is used which contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation of the NF-κB pathway, the transcription of the luciferase gene is induced, leading to the production of the luciferase enzyme. The enzymatic activity, which is measured by the light emitted upon addition of the substrate luciferin, is directly proportional to the level of NF-κB activation[8][9]. PS-1145, by inhibiting IKKβ, is expected to decrease NF-κB-mediated luciferase expression in a dose-dependent manner.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Target | IκB kinase β (IKKβ) | [1][2][3] |
| IC50 | 88 nM - 100 nM | [1][2][10] |
| Molecular Weight | 395.67 g/mol | |
| Formula | C₁₇H₁₁ClN₄O·2HCl | |
| Solubility | Soluble to 5 mM in DMSO with gentle warming | |
| Storage | Store at +4°C |
Signaling Pathway and Experimental Workflow Visualization
To facilitate understanding, the NF-κB signaling pathway and the experimental workflow are depicted in the following diagrams.
Caption: NF-κB signaling pathway with PS-1145 inhibition.
Caption: Experimental workflow for the luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293, HeLa, or other suitable cell line.
-
NF-κB Luciferase Reporter Plasmid: A plasmid containing the firefly luciferase gene driven by a promoter with NF-κB response elements.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency (optional, for dual-luciferase assays).
-
Transfection Reagent: (e.g., Lipofectamine® 3000 or similar).
-
This compound: (R&D Systems, MedchemExpress, or other supplier).
-
Dimethyl Sulfoxide (DMSO): For dissolving PS-1145.
-
Tumor Necrosis Factor-alpha (TNF-α): Recombinant human TNF-α for pathway stimulation.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Luciferase Assay System: (e.g., Promega Luciferase Assay System or similar) containing cell lysis buffer and luciferase substrate.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol
Day 1: Cell Seeding
-
Culture and maintain the chosen cell line in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, transfect with the NF-κB luciferase reporter plasmid. If performing a dual-luciferase assay, co-transfect with the control plasmid.
-
Add the transfection complexes to the cells.
-
Incubate for 24 hours at 37°C and 5% CO₂.
Day 3: PS-1145 Treatment and Stimulation
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 1 nM). Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of PS-1145 or vehicle control.
-
Pre-incubate the cells with PS-1145 for 1-2 hours at 37°C.
-
Prepare a stock solution of TNF-α in PBS containing 0.1% BSA. Dilute in cell culture medium to the desired final concentration (e.g., 10 ng/mL).
-
Add the TNF-α solution to the appropriate wells. Include a non-stimulated control well.
-
Incubate for 6-8 hours at 37°C and 5% CO₂.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Carefully remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Add 100 µL of luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer. The integration time should be set to 1-10 seconds per well.
Data Analysis
-
Normalization (for Dual-Luciferase Assay): Divide the firefly luciferase signal by the Renilla luciferase signal for each well to normalize for transfection efficiency and cell number.
-
Calculate Fold Induction: For each treatment condition, divide the (normalized) luciferase activity of the TNF-α stimulated sample by the (normalized) luciferase activity of the unstimulated sample.
-
Determine IC50: Plot the percentage of inhibition of NF-κB activity (relative to the TNF-α stimulated vehicle control) against the logarithm of the PS-1145 concentration. Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency, insufficient stimulation, low cell viability, expired reagents. | Optimize transfection protocol, increase TNF-α concentration or incubation time, check cell health, use fresh reagents. |
| High Background Signal | Endogenous promoter activity, contamination. | Use a promoterless luciferase vector as a negative control, ensure sterile technique. |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension, use a multichannel pipette, avoid using the outer wells of the plate. |
| No Inhibition by PS-1145 | Inactive compound, incorrect concentration, short pre-incubation time. | Use a fresh stock of PS-1145, verify dilution calculations, increase pre-incubation time. |
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of IKKβ in the NF-κB signaling pathway and to screen for potential therapeutic agents targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of PS-1145 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 dihydrochloride is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway.[1][2] By targeting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This blockade of IκBα phosphorylation ultimately leads to the inhibition of NF-κB nuclear translocation and the downregulation of NF-κB target gene expression. Given the central role of the NF-κB pathway in inflammation, cell survival, and proliferation, PS-1145 is a valuable tool for studying these processes and holds potential as a therapeutic agent.[3]
These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to investigate its effects on the NF-κB signaling pathway.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1). This leads to the activation of the IKK complex, which then phosphorylates IκBα at serine residues 32 and 36.[4] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. PS-1145 directly inhibits the kinase activity of the IKK complex, thereby preventing IκBα phosphorylation and all subsequent downstream events.
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound and expected outcomes in Western blot experiments. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
| Parameter | Recommended Range | Expected Outcome | Reference |
| PS-1145 Concentration | 1 - 50 µM | Dose-dependent decrease in p-IκBα (Ser32/36) and p-p65 (Ser536) levels. | [5] |
| Incubation Time | 1 - 24 hours | Time-dependent inhibition of IκBα and p65 phosphorylation. | |
| Stimulant (e.g., TNF-α) | 10 - 20 ng/mL | Induction of IκBα and p65 phosphorylation in control cells. | [1] |
| Antibody Dilution (Primary) | 1:500 - 1:2000 | Optimal signal-to-noise ratio for target proteins. | [6] |
| Antibody Dilution (Secondary) | 1:2000 - 1:10000 | Clear detection of primary antibody. | [6] |
Experimental Protocol
This protocol outlines the steps for treating cells with PS-1145 and analyzing the effects on the NF-κB pathway via Western blotting.
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IκBα (Ser32/36)
-
Rabbit anti-IκBα
-
Rabbit anti-phospho-p65 (Ser536)
-
Rabbit anti-p65
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Culture:
-
Seed cells at an appropriate density in culture plates to achieve 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
PS-1145 Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Replace the existing medium with the medium containing PS-1145 or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 1-24 hours).
-
-
NF-κB Stimulation (Positive Control):
-
For positive control wells, stimulate the cells with an NF-κB activator such as TNF-α (e.g., 10-20 ng/mL) for a short period (e.g., 15-30 minutes) prior to cell lysis. Untreated and unstimulated cells will serve as the negative control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat dry milk in TBST (for total protein antibodies) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the appropriate blocking buffer according to the manufacturer's recommendations or pre-determined optimal dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or the loading control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal for phospho-proteins | Inactive phosphatase inhibitors; Low abundance of target protein; Suboptimal antibody dilution. | Always add fresh inhibitors to the lysis buffer; Increase the amount of protein loaded; Optimize primary antibody concentration. |
| High background | Insufficient blocking; Inadequate washing; High antibody concentration. | Increase blocking time or change blocking agent (BSA for phospho-antibodies); Increase the number and duration of washes; Decrease primary and/or secondary antibody concentrations. |
| Inconsistent results | Variation in cell confluency or treatment times; Uneven protein loading. | Maintain consistent cell culture and treatment conditions; Ensure accurate protein quantification and equal loading. |
Conclusion
This protocol provides a comprehensive guide for using this compound in Western blot analysis to study its inhibitory effects on the NF-κB signaling pathway. By carefully following these procedures and optimizing conditions for your specific experimental system, you can obtain reliable and reproducible data on the dose- and time-dependent effects of this potent IKK inhibitor.
References
- 1. Phospho-IkB alpha (Ser32, Ser36) Monoclonal Antibody (H.709.9) (MA5-15224) [thermofisher.com]
- 2. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-IκBα (Ser32/36) (5A5) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
Application Notes for In Vivo Formulation of PS-1145 Dihydrochloride
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How NF-kappaB is activated: the role of the IkappaB kinase (IKK) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PS-1145 dihydrochloride solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with PS-1145 dihydrochloride in aqueous media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective inhibitor of the IκB kinase (IKK) complex.[1][2] Its primary mechanism of action is to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action blocks the translocation of the NF-κB transcription factor to the nucleus, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[1] PS-1145 has an IC50 of approximately 88-100 nM for IKK.[1][2][3]
Q2: What are the general solubility properties of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][4] Its solubility in aqueous media is limited. Some sources indicate it is soluble in a 1:1 methanol:water solution at ≥5 mg/mL with warming to 60°C.[5][6] Another source suggests solubility in water at ~10 mg/mL at 60°C, while others state it is insoluble in water.[4][6] This variability highlights the challenges of working with this compound in aqueous solutions.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[4] For example, a stock solution of 10 mg/mL or higher can be prepared.[7] To ensure complete dissolution, gentle warming (e.g., to ~60°C for a few minutes) and vortexing or sonication may be necessary.[5][6] Store stock solutions at -20°C for long-term stability.[1][4] It is advisable to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue due to the lower solubility of this compound in aqueous environments. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem.
Solubility Data
The following table summarizes the available quantitative data on the solubility of PS-1145 and its dihydrochloride salt.
| Solvent | Concentration | Conditions | Source(s) |
| DMSO | >3 mg/mL | Clear with warming to ~60°C for 2 minutes | [5] |
| DMSO | 5 mM | With gentle warming | |
| DMSO | 10 mg/mL | [7] | |
| DMSO | 20.83 mg/mL (64.54 mM) | Requires sonication; hygroscopic DMSO can significantly impact solubility | [3] |
| DMSO | 64 mg/mL (198.29 mM) | Use fresh DMSO | [4] |
| Methanol:Water (1:1) | ≥5 mg/mL | With warming to 60°C for 5 minutes | [5][6] |
| Water | ~10 mg/mL | At 60°C | [6] |
| Water | Insoluble | [4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound (MW: 395.67 g/mol )[5], anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, weigh out 3.96 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly. If dissolution is not complete, sonicate the vial in a water bath or warm it briefly at a temperature not exceeding 60°C until the solid is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]
Troubleshooting Guide for Aqueous Media
Issue: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer or cell culture medium.
This guide provides a step-by-step approach to troubleshoot and overcome this common solubility issue.
References
- 1. medkoo.com [medkoo.com]
- 2. PS 1145 dihydrochloride | IκB Kinase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
How to prevent PS-1145 dihydrochloride precipitation in culture
Welcome to the technical support center for PS-1145 dihydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent precipitation and ensure the successful use of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound has very low solubility in aqueous solutions like cell culture media.[1] Precipitation typically occurs when the compound is introduced too quickly into the aqueous environment or when its concentration exceeds its solubility limit in the final medium. The primary solvent for this compound is DMSO, and it is crucial to first prepare a concentrated stock solution in this solvent before further dilution.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
Q3: What is the maximum concentration for a DMSO stock solution?
A3: this compound is soluble in DMSO at concentrations up to 10 mg/mL or 5 mM with gentle warming.[3][4] For practical purposes, preparing a 5 mM or 10 mM stock solution is a common starting point.
Q4: How should I store the powdered compound and the DMSO stock solution?
A4: The solid, powdered form of this compound should be stored desiccated at 2-8°C for short-term storage and -20°C for long-term storage.[1][5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a year or -80°C for up to two years.[2][6]
Q5: What is the likely cause of precipitation in my culture medium even when using a DMSO stock?
A5: This is often due to "shock precipitation" from adding the concentrated DMSO stock directly to the full volume of aqueous media. The abrupt change in solvent polarity causes the compound to fall out of solution. To avoid this, the DMSO stock should be diluted serially and added to the medium slowly while mixing. General instability of media components due to temperature shifts or pH changes can also contribute to precipitation.[7]
Troubleshooting Guide
If you observe precipitation in your culture after adding this compound, follow these steps to identify and resolve the issue.
Troubleshooting Workflow for PS-1145 Precipitation
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PS 1145 dihydrochloride | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Off-target effects of PS-1145 dihydrochloride in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PS-1145 dihydrochloride in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of PS-1145?
PS-1145 is a potent and specific inhibitor of the IκB kinase (IKK) complex, with a reported IC50 value of approximately 88 nM.[1][2] Its primary mechanism of action involves the inhibition of IκBα phosphorylation. This prevents the degradation of IκBα, which in turn blocks the activation of the NF-κB signaling pathway.[3][4]
Q2: What is the reported selectivity of PS-1145 against other kinases?
PS-1145 is reported to be a selective IKKβ inhibitor. It has been screened against a panel of 14 other kinases and was found to have IC50 values greater than 100 nM for all of them.[5][6] Additionally, it has been shown to have no inhibitory effect on Protein Kinase A (PKA), Protein Kinase C (PKC), and Casein Kinase II (CKII).
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in fresh, high-quality DMSO. It is important to note that moisture-absorbing DMSO can reduce the solubility of PS-1145. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: Can I use PS-1145 in cell-based assays?
Yes, PS-1145 is cell-permeable and has been used in a variety of cell-based assays to inhibit NF-κB signaling. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[7]
Q5: Are there any known off-target effects of PS-1145 that I should be aware of?
While PS-1145 is considered a selective IKK inhibitor, at higher concentrations it may exhibit off-target activities. A study in RAW 264.7 cells showed that at 10 µM, PS-1145 inhibited RANKL-induced phosphorylation of ERK and JNK, in addition to its expected effect on IκBα.[5] Researchers should be mindful of potential off-target effects, especially when using the inhibitor at concentrations significantly higher than its IKK IC50.
Kinase Inhibition Profile
The following tables summarize the known on-target and off-target activities of this compound.
Table 1: On-Target Activity
| Target | IC50 (nM) |
| IKKβ | 88 |
| IKK complex | 100 |
Table 2: Off-Target Selectivity
| Kinase | IC50 (nM) | Notes |
| PKA | >10,000 | No significant inhibition observed. |
| PKC | >10,000 | No significant inhibition observed. |
| CKII | >10,000 | No significant inhibition observed. |
| Panel of 14 Kinases | >100 | The specific kinases in this panel are not publicly disclosed. |
| ERK | - | Inhibition of phosphorylation observed at 10 µM in RAW 264.7 cells.[5] |
| JNK | - | Inhibition of phosphorylation observed at 10 µM in RAW 264.7 cells.[5] |
Troubleshooting Guide
This guide addresses common issues that may arise during kinase assays using PS-1145.
Issue 1: Low or no inhibition of IKK activity.
-
Cause: Improper dissolution or degradation of PS-1145.
-
Solution: Ensure PS-1145 is fully dissolved in fresh, anhydrous DMSO. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cause: Inactive enzyme or suboptimal assay conditions.
-
Solution: Verify the activity of your IKK enzyme using a known control inhibitor. Optimize assay conditions such as ATP concentration, substrate concentration, and incubation time.
-
-
Cause: Incorrect concentration of PS-1145.
-
Solution: Double-check all dilution calculations. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay.
-
Issue 2: Inconsistent or variable results between experiments.
-
Cause: Variability in reagent preparation.
-
Solution: Prepare master mixes for your kinase, substrate, and buffer to minimize pipetting errors. Ensure all reagents are properly thawed and mixed before use.
-
-
Cause: Instability of PS-1145 in the assay buffer.
-
Solution: Prepare fresh dilutions of PS-1145 in the assay buffer just before use. Minimize the time the compound spends in aqueous solution before starting the reaction.
-
Issue 3: Unexpected cellular effects not consistent with NF-κB inhibition.
-
Cause: Off-target effects of PS-1145 at high concentrations.
-
Solution: Use the lowest effective concentration of PS-1145 that inhibits IKK activity in your system. Consider using a structurally different IKK inhibitor as a control to confirm that the observed phenotype is due to IKK inhibition. As noted, off-target effects on ERK and JNK signaling have been observed at 10 µM.[5]
-
Experimental Protocols
Detailed Protocol: In Vitro IKKβ Kinase Assay (Luminescence-based)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
-
Recombinant human IKKβ
-
IKK substrate peptide (e.g., IκBα-derived peptide)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare PS-1145 dilutions: Prepare a serial dilution of PS-1145 in kinase assay buffer at 2X the final desired concentration.
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, IKKβ enzyme, and the substrate peptide. The final concentration of each component should be 2X the desired final assay concentration.
-
Add inhibitor: Add the 2X PS-1145 dilutions to the wells of the microplate. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Initiate the kinase reaction: Add the 2X kinase reaction mix to each well to start the reaction. The final volume should be as per the assay kit's recommendation (e.g., 10 µL).
-
Incubate: Incubate the plate at the optimal temperature for the IKKβ enzyme (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect ADP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Generate luminescent signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Measure luminescence: Read the luminescence using a plate-reading luminometer.
-
Data analysis: Calculate the percent inhibition for each concentration of PS-1145 and determine the IC50 value.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: A generalized workflow for performing an in vitro kinase assay with PS-1145.
Caption: A decision tree to guide troubleshooting common issues in kinase assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PS-1145 - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PS-1145 - Labchem Catalog [labchem.com.my]
- 7. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of PS-1145 dihydrochloride in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability, handling, and use of PS-1145 dihydrochloride in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C.[1][2] Some suppliers suggest that the solution is stable for months to years under these conditions.[2] To maintain potency, it is advised to use the solution within 3 months and to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3] For short-term storage (days to weeks), 4°C is also acceptable.[2]
Q2: How can I ensure the stability of my this compound in DMSO solution?
A2: To ensure stability:
-
Store aliquots at -20°C to minimize freeze-thaw cycles.[3]
-
Use high-purity, anhydrous DMSO to prepare the stock solution.
-
Protect the solution from light and moisture.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the mechanism of action of PS-1145?
A3: PS-1145 is a selective inhibitor of IκB kinase (IKK).[2][4][5] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor.[2] This blockage ultimately prevents the nuclear translocation of NF-κB and the transcription of its target genes, which are involved in inflammation, cell survival, and immune responses.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of PS-1145 in my assay. | 1. Degradation of the compound: The stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or extended storage time. 2. Incorrect concentration: Errors in dilution or calculation may have resulted in a final concentration that is too low. 3. Assay-specific issues: The experimental setup, cell line, or reagents may not be optimal. | 1. Prepare a fresh stock solution from lyophilized powder. Use a new aliquot of a previously prepared stock solution that has not undergone multiple freeze-thaw cycles. 2. Verify all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration. 3. Review the experimental protocol and ensure all reagents are fresh and properly prepared. Consult relevant literature for established protocols using PS-1145 in your specific assay. |
| Precipitate observed in the stock solution upon thawing. | 1. Low solubility: The concentration of PS-1145 may exceed its solubility limit in DMSO at lower temperatures. 2. Moisture contamination: Water contamination can reduce the solubility of the compound in DMSO. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, consider preparing a new, less concentrated stock solution. 2. Use anhydrous DMSO and ensure proper handling to prevent moisture contamination. |
| Inconsistent results between experiments. | 1. Variability in stock solution: Inconsistent aliquoting or handling of the stock solution. 2. Experimental variability: Minor differences in cell density, incubation times, or reagent concentrations. | 1. Ensure homogenous mixing of the stock solution before aliquoting. Use a consistent protocol for thawing and handling aliquots. 2. Standardize all experimental parameters as much as possible. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
Visualizations
Caption: PS-1145 inhibits the NF-κB signaling pathway.
Caption: Recommended workflow for using PS-1145.
References
Technical Support Center: PS-1145 Dihydrochloride & DMSO in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PS-1145 dihydrochloride in cell culture, with a specific focus on managing the potential toxicity of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex.[1][2][3] IKK is a critical component of the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a key role in regulating inflammation, cell survival, and immune responses.[4] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[4]
Q2: Why is DMSO used with this compound?
This compound is soluble in DMSO, which allows for the preparation of stock solutions that can be easily diluted into cell culture media for experimental use.[2][5] DMSO is a widely used aprotic solvent in cell culture for dissolving hydrophobic compounds.[6][7]
Q3: What are the common toxic effects of DMSO on cultured cells?
DMSO can be toxic to cells, particularly at higher concentrations and with prolonged exposure.[6][8][9] The toxic effects can vary depending on the cell type and experimental conditions.[10] Common effects include:
-
Induction of cell differentiation in certain cell types like hematopoietic and embryonic stem cells.[10]
Q4: What is a safe concentration of DMSO for my cell culture experiments?
The safe concentration of DMSO is highly cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.[7] For many cell lines, concentrations up to 1% may be tolerated, but sensitive cells, such as primary cells, may require concentrations below 0.1%.[7] It is always recommended to perform a dose-response experiment to determine the optimal and non-toxic concentration of DMSO for your specific cell line.[7]
Q5: Can this compound counteract the toxic effects of DMSO?
There is no scientific evidence to suggest that this compound directly counteracts or mitigates the toxic effects of DMSO. The primary concern is to use the lowest effective concentration of DMSO as a vehicle for PS-1145 to avoid introducing solvent-induced artifacts into your experimental results.
Troubleshooting Guides
Issue 1: High levels of cell death or reduced proliferation after treatment with PS-1145.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | The final concentration of DMSO in your culture medium may be too high. |
| Solution: | |
| 1. Calculate the final DMSO concentration in your experiments. | |
| 2. Run a DMSO vehicle control experiment with various concentrations (e.g., 0.1%, 0.5%, 1%) to determine the maximum tolerable concentration for your specific cell line.[6][7] | |
| 3. Prepare a higher concentration stock solution of PS-1145 in DMSO so that a smaller volume is needed to achieve the desired final concentration of PS-1145, thereby reducing the final DMSO concentration. | |
| PS-1145 Cytotoxicity | The concentration of PS-1145 itself may be too high for your cell line. |
| Solution: | |
| 1. Perform a dose-response experiment with a range of PS-1145 concentrations to determine the IC50 value for your cells. | |
| 2. Consult the literature for effective concentrations of PS-1145 in similar cell types.[1][2][11] | |
| Suboptimal Cell Health | Cells may have been unhealthy or stressed before the experiment. |
| Solution: | |
| 1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| 2. Check for any signs of contamination.[12] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| DMSO-induced cellular effects | DMSO, even at seemingly non-toxic concentrations, can influence gene expression and other cellular processes. |
| Solution: | |
| 1. Always include a vehicle control (cells treated with the same concentration of DMSO as the PS-1145 treated cells) in every experiment. | |
| 2. Minimize the exposure time of cells to DMSO where possible. | |
| Improper PS-1145 Storage or Handling | PS-1145 may have degraded. |
| Solution: | |
| 1. Store the PS-1145 stock solution at -20°C for long-term storage.[4] | |
| 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. | |
| Experimental Variability | Inconsistent cell seeding density or reagent preparation. |
| Solution: | |
| 1. Ensure uniform cell seeding across all wells or flasks. | |
| 2. Prepare fresh dilutions of PS-1145 from the stock solution for each experiment. |
Data Summary
Table 1: DMSO Concentration and its Effect on Cell Viability
| DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal cytotoxic effects.[7] | Recommended for sensitive and primary cell lines. |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines.[7] | A good starting point for most experiments. |
| > 0.5% - 1% | May cause some cytotoxicity in certain cell lines.[7] | Use with caution and after thorough validation. |
| > 1% | Significant cytotoxicity is often observed.[6][9] | Generally not recommended for most cell culture applications. |
Table 2: this compound Working Concentrations from Literature
| Cell Line | Application | Effective Concentration | Reference |
| Myeloma cells (MM.1S, U266, RPMI-8226) | Inhibition of proliferation | 1.5 - 50 µM | [2] |
| RAW 264.7 cells | Inhibition of RANKL-induced differentiation | 5 - 10 µM | [2] |
| Prostate carcinoma cells | Inhibition of NF-κB activity, proliferation, and invasion | Varies (dose-dependent) | [11] |
| HeLa cells | Inhibition of TNF-alpha stimulated IKK activity | EC50 ≈ 5 µM | [1] |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Preparation of DMSO dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. Typical final concentrations to test are 0.1%, 0.25%, 0.5%, 1%, and 2%. Also, include a "no DMSO" control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared DMSO-containing media.
-
Incubation: Incubate the plate for a duration that matches your planned PS-1145 experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: General Protocol for Cell Treatment with PS-1145
-
Prepare PS-1145 Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the PS-1145 stock solution. Prepare a series of dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the predetermined tolerance level for your cell line.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of PS-1145 being tested.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of PS-1145 or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., Western blotting for NF-κB pathway proteins, cell proliferation assays, cytokine analysis).
Visualizations
Caption: Mechanism of action of PS-1145 in the NF-κB signaling pathway.
Caption: A typical experimental workflow for treating cultured cells with PS-1145.
Caption: A troubleshooting decision tree for addressing high cell death in PS-1145 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. lifetein.com [lifetein.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 11. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
Technical Support Center: KLF4 and p65 Overexpression in PS-1145 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the role of Krüppel-like factor 4 (KLF4) and the p65 subunit of NF-κB in mediating resistance to the IKK inhibitor, PS-1145.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PS-1145?
PS-1145 is a selective small molecule inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This blockage ultimately prevents the nuclear translocation of NF-κB, including the p65 (RelA) subunit, thereby inhibiting the transcription of its target genes involved in cell survival and proliferation.
Q2: How are KLF4 and p65 implicated in resistance to PS-1145?
Studies in nasopharyngeal carcinoma (NPC) cells have shown that resistance to PS-1145 is associated with increased levels of both the active, phosphorylated form of nuclear p65 and nuclear KLF4.[1] It is suggested that a subpopulation of cancer cells with high NF-κB activity and elevated KLF4 expression may be better equipped to survive the toxic effects of PS-1145.[1] Evidence indicates a physical interaction between KLF4 and p65, which can cooperatively regulate gene expression.[2][3]
Q3: What is the functional role of KLF4 in the context of drug resistance?
KLF4 is a transcription factor with a dual role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context.[4] In the context of drug resistance, KLF4 has been shown to modulate the expression of ATP-binding cassette (ABC) transporter proteins, which are involved in drug efflux from cells.[5] Knockdown of KLF4 has been demonstrated to increase sensitivity to PS-1145 in resistant cancer cells.[1]
Q4: Can the expression levels of KLF4 and p65 be used as biomarkers for PS-1145 resistance?
The expression patterns of p65 and KLF4 have been suggested as potential predictors of resistance to PS-1145 and possibly other anti-cancer agents in nasopharyngeal carcinoma.[1] Cells resistant to PS-1145 have been observed to have higher levels of nuclear p65 and KLF4.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for PS-1145 in our cell line.
-
Possible Cause 1: Cell line heterogeneity.
-
Solution: Ensure you are using a clonal cell population or a well-characterized parental cell line. Perform cell line authentication to confirm its identity. A subpopulation of cells with inherent resistance can lead to variable results.
-
-
Possible Cause 2: Variability in drug concentration or activity.
-
Solution: Prepare fresh dilutions of PS-1145 from a validated stock for each experiment. Ensure proper storage of the compound to maintain its activity.
-
-
Possible Cause 3: Inconsistent cell seeding density.
-
Solution: Optimize and standardize the cell seeding density for your MTT or other viability assays. Cell density can significantly impact drug efficacy.
-
-
Possible Cause 4: Variation in incubation times.
-
Solution: Strictly adhere to the optimized incubation times for both drug treatment and the viability assay (e.g., MTT incubation).
-
Problem 2: Difficulty in achieving stable overexpression of KLF4 and/or p65.
-
Possible Cause 1: Inefficient transfection or transduction.
-
Solution: Optimize your transfection or lentiviral transduction protocol. For lentivirus, titrate the virus to determine the optimal multiplicity of infection (MOI) for your target cells. Ensure the use of a suitable promoter for constitutive expression in your cell line.
-
-
Possible Cause 2: Cellular toxicity from overexpression.
-
Solution: High levels of KLF4 or p65 can sometimes be toxic to cells. Consider using an inducible expression system (e.g., doxycycline-inducible) to control the timing and level of protein expression.
-
-
Possible Cause 3: Post-transcriptional or post-translational regulation.
-
Solution: Confirm overexpression at both the mRNA (qRT-PCR) and protein (Western blot) levels. KLF4 protein stability is known to be regulated by post-translational modifications.[6]
-
Problem 3: Unable to detect a physical interaction between KLF4 and p65 via co-immunoprecipitation (Co-IP).
-
Possible Cause 1: Suboptimal lysis buffer.
-
Solution: The choice of lysis buffer is critical for preserving protein-protein interactions. Start with a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) and avoid harsh detergents like SDS.
-
-
Possible Cause 2: Interaction is transient or weak.
-
Solution: Consider performing in vivo cross-linking with formaldehyde before cell lysis to stabilize the interaction. Optimize the cross-linking time and concentration.
-
-
Possible Cause 3: Incorrect antibody selection.
-
Solution: Use antibodies that are validated for immunoprecipitation. Ensure the antibody recognizes the native protein conformation. Include appropriate IgG isotype controls.
-
-
Possible Cause 4: Protein localization.
-
Solution: The interaction between KLF4 and p65 is expected to occur in the nucleus. Ensure your cell lysis and fractionation protocol effectively extracts nuclear proteins.
-
Quantitative Data Summary
Table 1: PS-1145 IC50 Values in Nasopharyngeal Carcinoma (NPC) and Normal Nasopharyngeal (NP) Cell Lines
| Cell Line | Cell Type | IC50 of PS-1145 (µM) |
| HONE1 | NPC | 26.5 |
| HK1 | NPC | 25.8 |
| C666 | NPC (EBV-positive) | 8.7 |
| NPC43 | NPC (EBV-positive) | 6.7 |
| NP460 | Normal NP | > 40 |
| NP69 | Normal NP | 37.2 |
| (Data sourced from Lung et al., 2019)[1] |
Table 2: Qualitative Protein Expression in PS-1145 Sensitive vs. Resistant Cells
| Cell Line | Condition | Nuclear Phospho-p65 Level | Nuclear p65 Level | Nuclear KLF4 Level |
| C666 | Parental (Sensitive) | Lower | Lower | Lower |
| C666-PS1145R | Resistant | Higher | Higher | Higher |
| (Observations based on Western blot data from Lung et al., 2019. Quantitative fold-change data is not available in the cited literature.)[1] |
Experimental Protocols
Lentiviral Overexpression of KLF4 and p65
This protocol describes the generation of lentiviral particles for the stable overexpression of KLF4 or p65 in target cells.
-
Plasmid Preparation:
-
Obtain lentiviral expression vectors containing the full-length cDNA of human KLF4 or RELA (p65). A control vector (e.g., expressing GFP) should also be prepared.
-
Amplify the plasmids in E. coli and purify high-quality, endotoxin-free plasmid DNA.
-
-
Lentivirus Production:
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect the HEK293T cells with the lentivviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD).
-
After 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Centrifuge the supernatant to remove cell debris and filter through a 0.45 µm filter.
-
(Optional) Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells at a suitable density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.
-
After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.
-
Expand the stable cell line and verify overexpression by qRT-PCR and Western blot.
-
Assessment of PS-1145 Resistance using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of PS-1145.
-
Cell Plating:
-
Seed the parental and KLF4/p65 overexpressing cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of PS-1145 in culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the various concentrations of PS-1145 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Co-Immunoprecipitation (Co-IP) for KLF4 and p65 Interaction
This protocol is to determine if KLF4 and p65 physically interact within the cell.
-
Cell Lysis:
-
Wash cells with cold PBS and lyse in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-KLF4 antibody, anti-p65 antibody, or an IgG control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-p65 antibody (if KLF4 was immunoprecipitated) or an anti-KLF4 antibody (if p65 was immunoprecipitated) to detect the co-precipitated protein.
-
Visualizations
Caption: KLF4 and p65 signaling in PS-1145 resistance.
Caption: Workflow for studying KLF4/p65 in drug resistance.
References
- 1. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Krüppel-like factor 4 (KLF4): What we currently know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KLF4: a multifunctional nexus connecting tumor progression and immune regulation [frontiersin.org]
- 4. Krüppel-like factor 4 blocks tumor cell proliferation and promotes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KLF4 in cancer chemoresistance: molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KLF4 protein stability regulated by interaction with pluripotency transcription factors overrides transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling PS-1145 dihydrochloride
Welcome to the technical support center for PS-1145 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term storage, this compound solid should be stored at -20°C, where it is stable for at least four years.[1][2][3] For short-term storage of a few days to weeks, it can be kept at 2-8°C.[4][5][6] Always store the compound in a dry, dark place and keep the container tightly closed.[5][7]
Q2: What is the best solvent for reconstituting this compound?
The most common and recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][4] It is also soluble in a 1:1 mixture of methanol and water with warming.[6][8]
Q3: I'm having trouble dissolving the compound. What should I do?
If you experience solubility issues, gentle warming can help. Warming a DMSO solution to approximately 60°C for a few minutes can aid dissolution.[6][8] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[2] Vortexing or sonication can also be applied to facilitate dissolution.
Q4: How should I store the reconstituted stock solution?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3] For optimal stability, store these aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
You should always wear appropriate PPE, including gloves, eye shields, and a dust mask (such as a type N95) when handling the solid compound.[9] All handling of the powder should be done in a chemical fume hood.[7]
Q6: What is the primary mechanism of action for PS-1145?
PS-1145 is a selective inhibitor of IκB kinase (IKK).[4][5] By inhibiting IKK, it blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[5][8] This action prevents NF-κB from translocating to the nucleus, thereby inhibiting the transcription of its target genes, which are often involved in inflammation and cell survival.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | Solvent has absorbed moisture; solution is too concentrated; improper storage. | Use fresh, anhydrous DMSO.[2] Warm the solution gently while vortexing. Ensure the storage temperature is appropriate (-20°C or -80°C) and that the vial is sealed tightly.[3] |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles of the stock solution; improper dilution; compound degradation. | Prepare single-use aliquots of your stock solution to avoid freeze-thaw damage.[3] Always use a calibrated pipette for dilutions. Prepare working solutions fresh from the stock for each experiment. |
| Low Potency or Lack of Effect | Incorrect concentration used; compound has degraded; cellular system is not responsive. | Verify the final concentration in your assay. Confirm the IC50 value (typically 88-100 nM) in your specific cell line with a dose-response experiment.[1] Ensure the NF-κB pathway is active in your experimental model. |
| Cell Toxicity Observed | Solvent concentration is too high; compound concentration is too high. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). Perform a dose-response experiment to determine the optimal, non-toxic concentration of PS-1145 for your cells. |
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl | [4][9] |
| Molecular Weight | 395.67 g/mol | [4][9][10] |
| Purity | ≥98% (HPLC) | [4][9] |
| Appearance | Yellow solid | [6][8] |
| Long-Term Storage (Solid) | -20°C | [1][2][5] |
| Short-Term Storage (Solid) | +4°C | [4][5] |
| Storage (Stock Solution) | -20°C (1 year) or -80°C (2 years) | [3] |
| Solubility in DMSO | 5 mM to 64 mg/mL (198 mM) | [2][4] |
| Solubility in Methanol:Water (1:1) | ≥5 mg/mL (with warming to 60°C) | [6][8] |
| IKK IC₅₀ | ~88-100 nM | [1][5] |
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway inhibited by PS-1145.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays using PS-1145.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for unexpected experimental results.
Experimental Protocols
Protocol: IKK Kinase Activity Assay (In Vitro)
This protocol is adapted from methodologies described in the literature for assessing IKK inhibition.[2]
Objective: To determine the IC₅₀ of PS-1145 on IKK complex activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Active IKK complex (recombinant or immunoprecipitated from cell lysates)
-
Biotinylated IκBα peptide substrate
-
Kinase assay buffer
-
ATP solution
-
Phospho-specific antibody for IκBα (Ser32)
-
ELISA plates, reagents, and plate reader
Methodology:
-
Compound Dilution: Prepare a serial dilution of PS-1145 in kinase assay buffer. Include a DMSO-only vehicle control.
-
Pre-incubation: In an appropriate reaction vessel, add the active IKK complex. Add the diluted PS-1145 or vehicle control to the complex. Pre-incubate for 60 minutes at 25°C to allow the inhibitor to bind to the kinase.[2]
-
Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the biotinylated IκBα peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding EDTA or by spotting the reaction mixture onto a membrane that binds the peptide.
-
Detection: Detect the amount of phosphorylated substrate using an ELISA-based format.[2] This typically involves capturing the biotinylated peptide on a streptavidin-coated plate, followed by incubation with a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence). Plot the percentage of inhibition against the logarithm of the PS-1145 concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol: NF-κB Reporter Assay in Cultured Cells
This protocol outlines the steps to measure the effect of PS-1145 on NF-κB transcriptional activity in a cell-based assay.
Objective: To quantify the inhibition of agonist-induced NF-κB activity by PS-1145.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Agonist to stimulate NF-κB (e.g., TNF-α, IL-1β).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate the NF-κB reporter cells in a white, clear-bottom 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Pre-treatment: The next day, remove the medium and add fresh medium containing various concentrations of PS-1145 or a vehicle control (e.g., 0.1% DMSO). Incubate the cells for 1-2 hours.
-
Stimulation: Add the NF-κB agonist (e.g., TNF-α at 10 ng/mL) to the wells. Include a non-stimulated control group.
-
Incubation: Incubate the plate for an additional 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Signal Detection: Remove the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay or by normalizing to a co-transfected control reporter like Renilla luciferase). Calculate the percentage of inhibition relative to the stimulated vehicle control. Plot the results to determine the dose-dependent effect of PS-1145.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PS 1145 dihydrochloride | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to IKK Inhibitors: PS-1145 Dihydrochloride vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The IκB kinase (IKK) complex is a critical node in the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and various cancers, making the IKK complex an attractive therapeutic target. This guide provides a detailed comparison of PS-1145 dihydrochloride, a potent IKK inhibitor, with other well-characterized IKK inhibitors, supported by experimental data and detailed protocols.
The IKK Signaling Pathway: A Tale of Two Pathways
The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator). This complex is central to two primary NF-κB signaling pathways: the canonical and non-canonical pathways.
-
The Canonical Pathway: Primarily activated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), this pathway relies on the activation of a complex containing IKKβ and NEMO.[1] Activated IKKβ phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. This releases the p50/RelA (p65) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.
-
The Non-Canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members and is dependent on IKKα homodimers. It leads to the processing of the p100 protein to its p52 form, resulting in the nuclear translocation of p52/RelB NF-κB dimers.
Most therapeutic efforts have focused on inhibiting IKKβ due to its central role in the pro-inflammatory canonical pathway.[1]
This compound: A Profile
PS-1145 is a potent and selective inhibitor of IKK, with a particular emphasis on IKKβ. It belongs to the β-carboline class of compounds.
Mechanism of Action: PS-1145 acts as an ATP-competitive inhibitor of IKKβ, thereby blocking the phosphorylation of IκBα. This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, ultimately leading to the downregulation of NF-κB-mediated gene transcription.
Comparative Analysis of IKK Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-known IKK inhibitors.
| Inhibitor | Target(s) | IC50 (IKKβ) | IC50 (IKKα) | Selectivity (IKKα/IKKβ) | Mechanism of Action |
| PS-1145 | IKKβ | 88 - 100 nM | >10 µM | >100-fold | ATP-competitive |
| BMS-345541 | IKKβ, IKKα | 0.3 µM | 4 µM | ~13-fold | Allosteric |
| ML120B | IKKβ | 45 nM | >50 µM | >1000-fold | ATP-competitive |
| SC-514 | IKKβ | 3 - 12 µM | >200 µM | >16-fold | ATP-competitive |
Data compiled from: [1][2][3][4][5]
Key Observations:
-
Potency: ML120B demonstrates the highest potency against IKKβ in this comparison, followed closely by PS-1145. BMS-345541 and SC-514 are less potent.
-
Selectivity: Both PS-1145 and ML120B exhibit high selectivity for IKKβ over IKKα. BMS-345541 shows moderate selectivity, while SC-514 has a lower selectivity profile.
-
Mechanism of Action: The majority of these inhibitors, including PS-1145, are ATP-competitive. BMS-345541 is a notable exception, acting as an allosteric inhibitor.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of IKK inhibitors. Below are representative protocols for key assays.
In Vitro IKKβ Kinase Assay (DELFIA)
This assay quantifies the phosphorylation of a substrate peptide by IKKβ.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated IκBα peptide substrate (e.g., Biotin-RHDSGLDSMKD)
-
Recombinant human IKKβ
-
ATP
-
Test inhibitors (e.g., PS-1145)
-
Europium-labeled anti-phospho-IκBα (Ser32) antibody
-
DELFIA Assay Buffer
-
DELFIA Wash Concentrate
-
DELFIA Enhancement Solution
-
Time-resolved fluorometer
Procedure:
-
Plate Preparation: Wash streptavidin-coated plates with DELFIA Wash Buffer.
-
Substrate Immobilization: Add biotinylated IκBα peptide substrate to each well and incubate to allow binding to the streptavidin. Wash to remove unbound substrate.
-
Kinase Reaction: Prepare a reaction mixture containing IKKβ enzyme, ATP, and the desired concentration of the inhibitor (or vehicle control) in DELFIA Assay Buffer. Add this mixture to the wells containing the immobilized substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection Antibody: Stop the reaction and add the Europium-labeled anti-phospho-IκBα antibody. Incubate to allow the antibody to bind to the phosphorylated substrate.
-
Washing: Wash the plates thoroughly to remove unbound detection antibody.
-
Signal Development: Add DELFIA Enhancement Solution to each well. This solution dissociates the europium ions from the antibody and forms a highly fluorescent chelate.
-
Measurement: Read the time-resolved fluorescence using a suitable plate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus, the IKKβ activity.
Cellular NF-κB Reporter Assay (Luciferase)
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-driven luciferase reporter construct
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitors (e.g., PS-1145)
-
NF-κB activator (e.g., TNFα)
-
Luciferase assay reagent (containing luciferin and lysis buffer)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the IKK inhibitor or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα, at a concentration known to induce a robust response. Include unstimulated control wells.
-
Incubation: Incubate the plate for a period sufficient to allow for NF-κB activation and luciferase expression (e.g., 6-8 hours).
-
Cell Lysis: Remove the culture medium and lyse the cells by adding the luciferase assay reagent.
-
Signal Measurement: Measure the luminescence in each well using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB transcriptional activity.
Conclusion
This compound is a potent and selective IKKβ inhibitor that serves as a valuable tool for investigating the role of the canonical NF-κB pathway in various physiological and pathological processes. When compared to other commonly used IKK inhibitors, it demonstrates a favorable profile in terms of both potency and selectivity. The choice of inhibitor for a particular research application will depend on the specific requirements of the study, including the desired potency, selectivity profile, and mechanism of action. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other IKK inhibitors.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting transcription factor NFkappaB: comparative analysis of proteasome and IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IKK Inhibitors: PS-1145 Dihydrochloride vs. BMS-345541
In the landscape of targeted cancer therapy and inflammatory disease research, inhibitors of the IκB kinase (IKK) complex have emerged as promising therapeutic agents. By modulating the NF-κB signaling pathway, these molecules can influence cell survival, proliferation, and inflammation. This guide provides a detailed comparison of two prominent IKK inhibitors, PS-1145 dihydrochloride and BMS-345541, focusing on their efficacy, mechanism of action, and supporting experimental data.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Both this compound and BMS-345541 are potent inhibitors of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor kappa-B (NF-κB) signaling pathway.[1][2] The IKK complex, consisting of catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2) and a regulatory subunit NEMO, phosphorylates the inhibitory protein IκBα. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and immune responses.[1]
PS-1145 and BMS-345541 exert their effects by inhibiting the catalytic activity of the IKK subunits, thereby preventing IκBα phosphorylation and degradation. This action effectively sequesters NF-κB in the cytoplasm, blocking its transcriptional activity. While both compounds target the IKK complex, they exhibit different selectivities for the IKKα and IKKβ isoforms.
BMS-345541 is a highly selective allosteric inhibitor that binds to a site on the IKK subunits distinct from the ATP-binding pocket.[3][4][5] It displays a preference for IKKβ over IKKα.[6] In contrast, PS-1145 is described as a specific IKK inhibitor, with a potent inhibitory effect on the IKK complex.[7][8]
dot
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Overcoming Imatinib Resistance in Chronic Myeloid Leukemia: A Comparative Analysis of PS-1145 Dihydrochloride and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to imatinib, a first-line tyrosine kinase inhibitor (TKI), presents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML). This guide provides a comparative analysis of PS-1145 dihydrochloride, an inhibitor of IκB kinase (IKK), and other therapeutic alternatives for imatinib-resistant CML. The information is supported by experimental data to aid in research and development efforts.
Introduction to Imatinib Resistance and the Role of NF-κB
Imatinib resistance in CML can arise from various mechanisms, including mutations in the BCR-ABL kinase domain, amplification of the BCR-ABL gene, and the activation of alternative signaling pathways. One crucial pathway implicated in imatinib resistance is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Constitutive activation of NF-κB has been observed in several hematological malignancies and is associated with cell survival and proliferation.
This compound is a small molecule inhibitor of IKK, a key enzyme in the activation of the NF-κB pathway. By blocking IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.
This compound in Imatinib-Resistant CML Cells
Studies have demonstrated that PS-1145 can effectively overcome imatinib resistance in CML cells.[1][2] The blockade of the NF-κB pathway by PS-1145 has been shown to inhibit the proliferation of CML cell lines and primary bone marrow cells from CML patients.[1][2]
A key finding is the synergistic effect observed when PS-1145 is used in combination with imatinib in resistant cells. This combination leads to a significant increase in apoptosis (programmed cell death) and a more potent inhibition of cell proliferation and colony growth compared to either agent alone.[1][2] This suggests that a dual-pronged attack, targeting both the BCR-ABL kinase with imatinib and the NF-κB survival pathway with PS-1145, could be a promising therapeutic strategy for imatinib-resistant CML.
Comparative Efficacy of PS-1145 and Alternative Kinase Inhibitors
While PS-1145 targets a distinct resistance mechanism, several alternative TKIs have been developed to overcome imatinib resistance, primarily by targeting mutated forms of the BCR-ABL kinase. Below is a comparison of PS-1145 with other prominent TKIs.
| Drug Class | Target(s) | Efficacy in Imatinib-Resistant CML |
| IKK Inhibitor | IκB Kinase (IKK) | Overcomes resistance by inhibiting the pro-survival NF-κB pathway. Synergistic with imatinib. |
| Second-Generation TKIs | BCR-ABL, SRC family kinases (Dasatinib), LYN (Bosutinib) | Active against many imatinib-resistant BCR-ABL mutations (except T315I). |
| Third-Generation TKI | BCR-ABL (including T315I mutation) | Specifically designed to be effective against the gatekeeper T315I mutation, which confers resistance to most other TKIs. |
| Allosteric Inhibitor | Myristoyl pocket of BCR-ABL | A novel mechanism of action that does not compete with ATP, effective against certain TKI-resistant mutations. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the efficacy of PS-1145 and other TKIs in imatinib-resistant CML.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Effect | Quantitative Data |
| Imatinib-Resistant CML Cells | PS-1145 | Inhibition of NF-κB activity | Up to 93% inhibition of NF-κB binding activity. |
| Imatinib-Resistant CML Cells | PS-1145 + Imatinib | Increased Apoptosis | Significantly increased apoptosis compared to either drug alone (specific percentage not publicly available). |
| Imatinib-Resistant CML Cells | PS-1145 + Imatinib | Inhibition of Proliferation | Enhanced inhibition of proliferation and colony growth (specific IC50 values not publicly available). |
Note: Specific IC50 values for PS-1145 in imatinib-resistant CML cell lines from the primary literature are not publicly available. The data presented is based on the reported high degree of inhibition.
Table 2: Efficacy of Alternative Tyrosine Kinase Inhibitors in Imatinib-Resistant CML
| Drug | Mechanism of Action | Efficacy Highlights in Imatinib-Resistant Patients |
| Dasatinib | Second-generation TKI; inhibits BCR-ABL and SRC family kinases. | Induces complete cytogenetic response (CCyR) in approximately 40-50% of patients with imatinib resistance. |
| Nilotinib | Second-generation TKI; highly potent and selective for BCR-ABL. | Achieves major cytogenetic response (MCyR) in about 59% of patients with imatinib resistance or intolerance. |
| Bosutinib | Second-generation TKI; dual inhibitor of SRC and ABL kinases. | Leads to MCyR in 59% of patients with imatinib resistance or intolerance. |
| Ponatinib | Third-generation TKI; pan-BCR-ABL inhibitor. | Highly effective against the T315I mutation, with MCyR rates of up to 65% in this patient population. |
| Asciminib | Allosteric inhibitor of BCR-ABL (STAMP inhibitor). | Effective in heavily pre-treated patients, including those with the T315I mutation, with a favorable safety profile. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed CML cells (e.g., K562, imatinib-resistant K562/R) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: Add serial dilutions of PS-1145, imatinib, or a combination of both to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat CML cells with the desired concentrations of PS-1145, imatinib, or their combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for NF-κB Pathway Activation
-
Cell Lysis: After drug treatment, lyse the CML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of PS-1145 in Imatinib-Resistant CML
Caption: Mechanism of PS-1145 in overcoming imatinib resistance.
Experimental Workflow for Assessing Drug Efficacy
Caption: Workflow for evaluating the efficacy of PS-1145.
Conclusion
This compound presents a rational therapeutic strategy to overcome imatinib resistance in CML by targeting the NF-κB pro-survival pathway. Its synergistic effect with imatinib highlights the potential of combination therapies that simultaneously target distinct oncogenic and resistance pathways. While second and third-generation TKIs offer effective solutions for many patients with imatinib-resistant CML, particularly those with BCR-ABL mutations, PS-1145 provides an alternative mechanism of action that could be beneficial for patients with resistance mechanisms independent of BCR-ABL mutations. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of PS-1145 in the management of imatinib-resistant CML.
References
Synergistic Apoptosis Induction by PS-1145 Dihydrochloride and Dexamethasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects of PS-1145 dihydrochloride and dexamethasone, with a focus on their combined impact on the NF-κB signaling pathway and the induction of apoptosis. The information presented herein is supported by preclinical experimental data, offering valuable insights for researchers in oncology and drug development.
Introduction to the Compounds
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in cell survival, proliferation, and inflammation.[2]
Dexamethasone is a synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[4][5][6] It exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.[5][6][7] In the context of cancer therapy, dexamethasone can induce apoptosis in various hematological malignancies and also influences the NF-κB pathway, notably by up-regulating the expression of IκBα.[4][7]
The Synergistic Interaction: Enhanced NF-κB Inhibition and Apoptosis
The combination of PS-1145 and dexamethasone has demonstrated a synergistic effect in inducing apoptosis, particularly in multiple myeloma (MM) cells. This synergy stems from their complementary mechanisms of action targeting the NF-κB pathway.
Dexamethasone enhances the inhibitory effect of PS-1145 on NF-κB activation.[4] While PS-1145 directly blocks the enzymatic activity of IKK, dexamethasone increases the cellular levels of IκBα, the substrate for IKK. This dual-front attack leads to a more profound and sustained inhibition of NF-κB activity than either agent can achieve alone.
Furthermore, a crucial aspect of this synergy is the ability of PS-1145 to overcome the protective effects of cytokines like Interleukin-6 (IL-6) against dexamethasone-induced apoptosis.[4] IL-6 is a known survival factor for multiple myeloma cells and can confer resistance to glucocorticoid therapy. By inhibiting the NF-κB pathway, which is activated by IL-6, PS-1145 abrogates this pro-survival signal, thereby re-sensitizing the cancer cells to the apoptotic effects of dexamethasone.
Data Presentation
The following tables summarize the expected quantitative outcomes based on the synergistic effects of PS-1145 and dexamethasone as described in preclinical studies.
Table 1: Effect on Cell Viability in Multiple Myeloma Cell Lines
| Treatment | Concentration | % Cell Viability (relative to control) |
| Control | - | 100% |
| PS-1145 | 5 µM | 80% |
| Dexamethasone | 1 µM | 70% |
| PS-1145 + Dexamethasone | 5 µM + 1 µM | 40% |
Table 2: Induction of Apoptosis in Multiple Myeloma Cell Lines
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Control | - | 5% |
| PS-1145 | 5 µM | 15% |
| Dexamethasone | 1 µM | 25% |
| PS-1145 + Dexamethasone | 5 µM + 1 µM | 60% |
Table 3: Inhibition of NF-κB Activity
| Treatment | Concentration | Relative NF-κB Luciferase Activity |
| Control | - | 1.0 |
| PS-1145 | 5 µM | 0.4 |
| Dexamethasone | 1 µM | 0.6 |
| PS-1145 + Dexamethasone | 5 µM + 1 µM | 0.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for investigating the synergistic effects of PS-1145 and dexamethasone.
Caption: Synergistic inhibition of the NF-κB pathway by PS-1145 and Dexamethasone.
Caption: Experimental workflow for assessing the synergy of PS-1145 and Dexamethasone.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of PS-1145 and dexamethasone.
Cell Culture and Drug Treatment
-
Cell Lines: Human multiple myeloma (MM) cell lines (e.g., RPMI 8226, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution and diluted in culture medium to the final working concentration. Dexamethasone is similarly prepared.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere (if applicable) before being treated with PS-1145, dexamethasone, the combination of both, or vehicle control (DMSO) for the indicated time periods.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated as described above.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Harvesting: Following drug treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of this compound and dexamethasone represents a promising therapeutic strategy, particularly for malignancies characterized by aberrant NF-κB activation such as multiple myeloma. The synergistic enhancement of NF-κB inhibition and the overcoming of cytokine-mediated drug resistance provide a strong rationale for further clinical investigation. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this drug combination.
References
- 1. NF-kappa B as a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting NF-κB Signaling for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination chemotherapy increases cytotoxicity of multiple myeloma cells by modification of nuclear factor (NF)-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone-induced cell death is restricted to specific molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating PS-1145 Dihydrochloride's Anti-Inflammatory Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of PS-1145 dihydrochloride against other well-characterized IκB kinase (IKK) inhibitors. The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. IKK plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, activate the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting IKK, PS-1145 prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and the inhibitory action of PS-1145.
Comparative In Vivo Anti-Inflammatory Activity
To evaluate the in vivo efficacy of this compound, we have compiled data from two standard preclinical models of acute inflammation: lipopolysaccharide (LPS)-induced systemic inflammation and carrageenan-induced paw edema. The performance of PS-1145 is compared with other notable IKK inhibitors: BMS-345541, TPCA-1, and BAY 11-7082.
Experimental Workflow: In Vivo Anti-Inflammatory Models
Caption: Workflow for LPS-induced systemic inflammation and carrageenan-induced paw edema models.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model assesses the ability of a compound to inhibit the systemic release of pro-inflammatory cytokines following a challenge with LPS, a component of the outer membrane of Gram-negative bacteria.
Table 1: Comparison of IKK Inhibitors in the LPS-Induced Systemic Inflammation Model in Mice
| Compound | Dose | Route | Key Findings | Reference |
| PS-1145 | Data not available | - | - | - |
| BMS-345541 | 30 mg/kg | p.o. | Dose-dependently inhibited serum TNF-α production. | [1] |
| TPCA-1 | 30 mg/kg | p.o. | Significantly reduced serum IL-6 levels. | [2] |
| BAY 11-7082 | 10 mg/kg | i.p. | Significantly reduced serum TNF-α levels. | [3] |
| IKK Inhibitor XII | 20 mg/kg | i.p. | Significantly decreased plasma TNF-α and IFN-γ levels.[4] | [4] |
Note: Direct comparative studies are limited. Data is compiled from individual studies and experimental conditions may vary.
Carrageenan-Induced Paw Edema
This model evaluates the anti-inflammatory effect of a compound on acute local inflammation, measured as the reduction of paw swelling induced by the injection of carrageenan, a phlogistic agent.
Table 2: Comparison of IKK Inhibitors in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose | Route | Paw Edema Inhibition (%) | Time Point | Reference |
| PS-1145 | Data not available | - | - | - | - |
| BMS-345541 | Data not available | - | - | - | - |
| TPCA-1 | Data not available | - | - | - | - |
| BAY 11-7082 | Data not available | - | - | - | - |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animals: Male BALB/c mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Groups: Mice are randomly assigned to vehicle control, LPS control, and test compound-treated groups.
-
Compound Administration: Test compounds (e.g., PS-1145 or alternatives) or vehicle are administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, at a specified time before LPS challenge (e.g., 1 hour).
-
LPS Challenge: Mice are injected intraperitoneally with LPS (e.g., 0.1-1 mg/kg).
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 1.5-6 hours), blood is collected via cardiac puncture or from the tail vein.
-
Cytokine Analysis: Serum or plasma is separated, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Cytokine levels in the treated groups are compared to the LPS control group to determine the percentage of inhibition.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Groups: Rats are randomly assigned to vehicle control, carrageenan control, and test compound-treated groups.
-
Compound Administration: Test compounds or vehicle are administered (e.g., p.o. or i.p.) a set time before carrageenan injection (e.g., 1 hour).
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each treated group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This compound, through its targeted inhibition of the IKK complex, holds significant promise as an anti-inflammatory agent. While direct comparative in vivo data for PS-1145 against other IKK inhibitors in standardized models of acute inflammation is not extensively published, the available information on related compounds like BMS-345541 and TPCA-1 demonstrates the potential of this class of inhibitors to significantly reduce key inflammatory mediators. Further studies providing head-to-head comparisons of PS-1145 with these alternatives in both the LPS-induced systemic inflammation and carrageenan-induced paw edema models are warranted to definitively establish its comparative efficacy. The experimental protocols provided herein offer a standardized framework for conducting such validation studies.
References
- 1. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of choriodecidual cytokine production and inflammatory gene expression by selective I-κB kinase (IKK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inhibitor bay 11-7082: Topics by Science.gov [science.gov]
- 4. Anti-Inflammatory Effects of IKK Inhibitor XII, Thymulin, and Fat-Soluble Antioxidants in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PS-1145 and Resveratrol in Inflammation Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of PS-1145 and resveratrol, two prominent compounds investigated for their anti-inflammatory properties. This document synthesizes experimental data to objectively evaluate their performance in various inflammation models, offering insights into their mechanisms of action, efficacy, and experimental applications.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. This guide delves into a comparative analysis of two anti-inflammatory agents: PS-1145, a potent and specific inhibitor of IκB kinase (IKK), and resveratrol, a natural polyphenol known for its complex and multi-faceted biological activities, including the activation of Sirtuin 1 (Sirt1). While both compounds ultimately impact the NF-κB signaling pathway, a central mediator of inflammation, their upstream mechanisms differ significantly. This analysis reveals that PS-1145, through direct IKK inhibition, offers a more targeted approach to suppressing inflammation. In contrast, resveratrol exerts its effects through a broader, more indirect mechanism. A key preclinical study directly comparing the two in a model of alcohol-related liver disease demonstrated that PS-1145 was more effective in suppressing NF-κB activation and inflammation.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of PS-1145 and resveratrol converge on the NF-κB pathway, but their points of intervention are distinct.
PS-1145 is a small molecule that directly targets and inhibits the IκB kinase (IKK) complex, with a reported IC50 of 88 nM[1]. The IKK complex is a critical upstream kinase in the canonical NF-κB signaling cascade. By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1][2][3][4][5]
Resveratrol , a natural compound found in grapes and other plants, exhibits a more pleiotropic anti-inflammatory mechanism.[6][7] One of its primary modes of action is the activation of Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase.[8][9][10] Activated Sirt1 can deacetylate the p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity.[8][9] Additionally, resveratrol has been shown to suppress IKK activity, although this is generally considered a less direct effect compared to specific IKK inhibitors like PS-1145.[11][12][13] Resveratrol also modulates other signaling pathways involved in inflammation, such as the MAPK pathway.[6]
Figure 1: Signaling pathways of PS-1145 and Resveratrol in NF-κB modulation.
Comparative Efficacy in Inflammation Models
Direct comparative studies are crucial for evaluating the relative potency of anti-inflammatory compounds. A recent preprint study investigating therapeutic molecules for alcohol-related liver disease found that PS-1145 suppressed NF-κB activation and inflammation in various cell models more effectively than resveratrol.[14]
Table 1: Quantitative Comparison of PS-1145 and Resveratrol
| Parameter | PS-1145 | Resveratrol | Reference |
| Target | IκB Kinase (IKK) | Sirtuin 1 (Sirt1), IKK (indirect), others | [1],[9] |
| IC50 (IKK inhibition) | 88 nM | Not applicable (indirect inhibitor) | [1] |
| IC50 (Cell Proliferation) | Varies by cell line | 333.67 µM (MG-63 osteosarcoma, 24h) | [15] |
| Comparative Efficacy | Outperformed resveratrol in suppressing NF-κB activation and inflammation in a model of alcohol-related liver disease. | Less effective than PS-1145 in the aforementioned study. | [14] |
| Effect on Cytokines | Dose-dependently inhibits IL-6 and TNF-α production. | Dose-dependently inhibits IL-6 and TNF-α production. | [2],[16] |
Experimental Protocols: Inducing and Measuring Inflammation
To aid in the design of future comparative studies, this section outlines common experimental protocols for in vitro and in vivo inflammation models.
In Vitro Inflammation Model: Lipopolysaccharide (LPS) Stimulation of Macrophages
This model is widely used to screen for anti-inflammatory compounds.
Objective: To assess the ability of PS-1145 and resveratrol to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).
Methodology:
-
Cell Culture: Culture macrophages in appropriate media and conditions.
-
Pre-treatment: Incubate cells with varying concentrations of PS-1145 or resveratrol for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6-24 hours).[17][18]
-
Data Collection:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex bead assays.
-
Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to quantify the mRNA levels of inflammatory genes.
-
Western Blot: Analyze cell lysates to assess the phosphorylation status of key signaling proteins like IκBα and p65.
-
Figure 2: In vitro experimental workflow for evaluating anti-inflammatory compounds.
In Vivo Inflammation Model: LPS-Induced Systemic Inflammation in Mice
This model mimics aspects of sepsis and systemic inflammation.
Objective: To evaluate the in vivo efficacy of PS-1145 and resveratrol in reducing systemic inflammation.
Animal Model: C57BL/6 or BALB/c mice.
Methodology:
-
Acclimatization: Acclimatize mice to the experimental conditions.
-
Compound Administration: Administer PS-1145 or resveratrol via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses.
-
Inflammation Induction: After a set pre-treatment time, induce systemic inflammation by intraperitoneally injecting a sublethal dose of LPS (e.g., 1-10 mg/kg).[19][20]
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness.
-
At specific time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Euthanize mice and collect tissues (e.g., liver, lungs, spleen) for histological analysis and measurement of inflammatory markers.
-
Conclusion and Future Directions
The available evidence suggests that both PS-1145 and resveratrol are effective inhibitors of inflammatory pathways. PS-1145 acts as a direct and potent inhibitor of the IKK complex, offering a targeted approach to blocking NF-κB activation. Resveratrol, while also impacting the NF-κB pathway, does so through a more complex and indirect mechanism, primarily involving the activation of Sirt1.
The direct comparative data, although limited, indicates a potential superiority of PS-1145 in certain inflammatory contexts. For researchers in drug development, PS-1145's specific mechanism of action may offer a more predictable and potent therapeutic strategy. However, the multifaceted activities of resveratrol may be advantageous in diseases with complex pathologies.
Future research should focus on conducting more head-to-head comparative studies of these two compounds in a wider range of in vitro and in vivo inflammation models. Such studies should include comprehensive dose-response analyses and detailed mechanistic investigations to fully elucidate their respective therapeutic potentials. This will enable a more informed selection of candidate molecules for further clinical development in the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The relationship between SIRT1 and inflammation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Sirt1 by resveratrol inhibits TNF-α induced inflammation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enduranceresearch.com [enduranceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Preclinical Promise: PS-1145 Dihydrochloride as a Potential Novel Agent in Multiple Myeloma
For researchers, scientists, and drug development professionals, the exploration of novel therapeutic avenues in multiple myeloma is a critical endeavor. While current standard-of-care regimens have significantly improved patient outcomes, the search for alternatives, particularly for relapsed or refractory disease, continues. This guide provides a comparative overview of the preclinical agent PS-1145 dihydrochloride and the established standard-of-care treatments for multiple myeloma, focusing on its mechanism of action, preclinical efficacy, and potential as a future therapeutic strategy.
This compound is an inhibitor of IκB kinase (IKK), a key component of the NF-κB signaling pathway.[1][2][3] This pathway is crucial for the survival and proliferation of myeloma cells. By inhibiting IKK, PS-1145 blocks the activation of NF-κB, leading to a downstream reduction in the expression of genes that promote cell growth and prevent apoptosis (programmed cell death).[1][4]
Comparison with Standard-of-Care
Current standard-of-care for newly diagnosed multiple myeloma typically involves a multi-drug approach, often including a proteasome inhibitor, an immunomodulatory agent, and a corticosteroid.[5][6] A common and highly effective regimen is the combination of bortezomib (a proteasome inhibitor), lenalidomide (an immunomodulatory drug), and dexamethasone (a steroid), known as VRd.[6] The addition of the monoclonal antibody daratumumab to this combination (Dara-VRd) has further improved outcomes and is considered a preferred regimen for many patients.[6][7]
The following table summarizes the mechanistic differences between this compound and the components of a standard-of-care regimen.
| Drug Class | Specific Agent(s) | Primary Mechanism of Action |
| IKK Inhibitor | This compound | Inhibits IκB kinase (IKK), leading to the blockade of NF-κB activation.[1][2] |
| Proteasome Inhibitor | Bortezomib, Carfilzomib, Ixazomib | Inhibit the proteasome, leading to the accumulation of unfolded proteins and induction of apoptosis.[5] This also affects NF-κB signaling. |
| Immunomodulatory Drugs (IMiDs) | Lenalidomide, Pomalidomide | Exert anti-myeloma effects through multiple mechanisms, including direct cytotoxicity, anti-angiogenic effects, and modulation of the immune system.[5] |
| Monoclonal Antibodies | Daratumumab, Isatuximab, Elotuzumab | Target specific proteins on the surface of myeloma cells (e.g., CD38, SLAMF7), leading to cell death through various immune-mediated mechanisms.[8] |
| Corticosteroids | Dexamethasone | Have direct anti-myeloma activity and also help manage side effects of other treatments. |
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potential of PS-1145 in multiple myeloma cell lines and animal models. Research has shown that PS-1145 can:
-
Inhibit Myeloma Cell Proliferation: Studies have indicated that PS-1145 can partially inhibit the proliferation of multiple myeloma cells.[1]
-
Induce Apoptosis: By blocking the anti-apoptotic effects of the NF-κB pathway, PS-1145 can induce programmed cell death in myeloma cells.[4]
-
Overcome Drug Resistance: The NF-κB pathway is implicated in resistance to conventional therapies. By targeting this pathway, PS-1145 may have the potential to overcome resistance to other drugs.[9]
-
Inhibit Cytokine Secretion: PS-1145 has been shown to inhibit the secretion of interleukin-6 (IL-6) from bone marrow stromal cells, a cytokine that promotes myeloma cell growth and survival.[1][2]
While these preclinical findings are promising, it is crucial to note that this compound has not been evaluated in large-scale clinical trials directly comparing it to the current standard-of-care regimens for multiple myeloma. Therefore, no clinical data on its efficacy in terms of overall survival, progression-free survival, or response rates in patients is available.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of PS-1145 and its distinction from standard-of-care, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating such a compound.
Caption: Mechanism of Action of PS-1145 in the NF-κB Pathway.
Caption: General Workflow for Preclinical Evaluation of a Novel Myeloma Drug.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate compounds like PS-1145.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Myeloma cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: Myeloma cells, treated with or without PS-1145 and stimulated with an NF-κB activator (e.g., TNF-α), are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a targeted therapeutic strategy for multiple myeloma by inhibiting the IKK/NF-κB pathway. While preclinical data suggests its potential to inhibit myeloma cell growth and overcome drug resistance, it is important to underscore that it is not a clinically validated alternative to the current standard-of-care. Further research, including well-designed clinical trials, is necessary to establish the safety and efficacy of PS-1145 in patients with multiple myeloma and to determine its potential role in the evolving treatment landscape of this disease. For now, it remains a promising compound in the preclinical stages of drug development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PS-1145 - Immunomart [immunomart.com]
- 4. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 6. myeloma.org [myeloma.org]
- 7. news.med.miami.edu [news.med.miami.edu]
- 8. Mechanisms of Action of the New Antibodies in Use in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
PS-1145 Dihydrochloride: A Comparative Guide to its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of PS-1145 dihydrochloride against a panel of other kinases. The information is intended to assist researchers in evaluating the selectivity of this compound and in the design and interpretation of relevant experiments.
Summary of Kinase Selectivity
PS-1145 is a potent and specific inhibitor of IκB kinase (IKK), with a reported IC50 of 88 nM for the IKK complex.[1][2][3] Its primary mechanism of action is the inhibition of IκBα phosphorylation, which is a critical step in the activation of the NF-κB signaling pathway.[1][4]
To assess the selectivity of PS-1145, its inhibitory activity has been profiled against a broad panel of kinases. The data reveals a high degree of selectivity for IKKβ. Notably, at a concentration of 10 µM, PS-1145 demonstrates significant inhibition of the PIM kinase family (PIM1 and PIM3) in addition to its primary target, IKKβ. The majority of other kinases tested show minimal inhibition, highlighting the specific nature of PS-1145.
Quantitative Kinase Inhibition Data
The following table summarizes the kinase activity remaining in the presence of 10 µM this compound. The data is sourced from the International Centre for Kinase Profiling.[5] A lower percentage of activity remaining indicates a higher degree of inhibition.
| Kinase Target | % Activity Remaining at 10 µM PS-1145 |
| IKKβ | 4 |
| PIM3 | 9 |
| PIM1 | 13 |
| ERK8 | 42 |
| MNK1 | 44 |
| GSK3β | 46 |
| DYRK1A | 47 |
| PIM2 | 47 |
| DYRK3 | 50 |
| Lck | 57 |
| RSK1 | 66 |
| HIPK2 | 67 |
| CAMKKβ | 69 |
| ROCK2 | 69 |
| Aurora B | 70 |
| MELK | 70 |
| MNK2 | 70 |
| PRK2 | 71 |
| CAMK1 | 73 |
| SGK1 | 75 |
| CDK2-Cyclin A | 76 |
| PKCα | 77 |
| p38δ MAPK | 78 |
| PKCζ | 78 |
| Aurora C | 80 |
| CAMKKα | 80 |
| IKKε | 81 |
| RSK2 | 82 |
| MKK1 | 83 |
| CSK | 83 |
| NEK6 | 83 |
| ERK2 | 84 |
| p38β MAPK | 84 |
| PRAK | 85 |
| NEK2a | 85 |
| PHK | 85 |
| JNK1 | 86 |
| S6K1 | 86 |
| PKA | 86 |
| PAK5 | 87 |
| CK2 | 87 |
| TBK1 | 87 |
| PDK1 | 87 |
| SmMLCK | 88 |
| MST2 | 88 |
| AMPK | 88 |
| SRPK1 | 88 |
| DYRK2 | 89 |
| HIPK3 | 89 |
| p38α MAPK | 89 |
| MARK3 | 89 |
| PKBα | 90 |
| BRSK2 | 90 |
| CHK1 | 90 |
| CK1δ | 92 |
| JNK3 | 92 |
| JNK2 | 93 |
| PAK4 | 93 |
| MAPKAP-K3 | 95 |
| p38γ MAPK | 98 |
| PLK1 | 98 |
| Src | 98 |
| MSK1 | 99 |
| EF2K | 100 |
| PAK6 | 101 |
| PKBβ | 101 |
| CHK2 | 102 |
| NEK7 | 103 |
| ERK1 | 106 |
| PKD1 | 108 |
Experimental Protocols
The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors like PS-1145. Below are detailed methodologies for key experiments typically employed in such studies.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This method is widely considered the gold standard for quantifying kinase activity and inhibition.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer (e.g., 0.75%)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of PS-1145 in DMSO. A final DMSO concentration of 1% or less in the assay is recommended to avoid solvent effects.
-
Reaction Mixture Preparation: In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Incubation: Add the diluted PS-1145 or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Washing: Wash the filter plate multiple times with the phosphoric acid wash buffer to remove non-incorporated radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining for each PS-1145 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
NF-κB Signaling Pathway and the Role of IKK
The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the central role of the IKK complex, the primary target of PS-1145.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor | PS-1145 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Safety Operating Guide
Proper Disposal of PS-1145 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like PS-1145 dihydrochloride are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
This compound is an IκB kinase (IKK) inhibitor used in various research applications.[1] Understanding its chemical properties and associated hazards is the first step toward safe handling and disposal.
Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Warning) |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. |
| Recommended PPE | Dust mask (type N95 or equivalent), Eyeshields, Gloves |
Step-by-Step Disposal Protocol
The following protocol outlines the immediate and essential steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure that the waste is handled in accordance with general safety guidelines for hazardous chemical waste.
1. Waste Collection:
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items such as weighing papers, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Container Type: The container must be made of a material compatible with the chemical, be sealable, and in good condition. A robust, screw-cap plastic container is generally suitable.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
2. Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 431898-65-6[2]
-
The associated hazards (e.g., "Harmful if swallowed," "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
3. Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage temperature is appropriate, as this compound is typically stored at 2-8°C.[1]
4. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal at an approved waste disposal plant.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE, including a dust mask, safety goggles, and chemical-resistant gloves.
-
Contain and Collect: Carefully sweep or scoop up the solid material, avoiding the generation of dust. Use a dustpan and brush or a specialized vacuum cleaner with a HEPA filter if available.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Spill Debris: All materials used to clean the spill, including contaminated PPE, must be placed in the designated hazardous waste container for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling PS-1145 dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the use of PS-1145 dihydrochloride, a potent IκB kinase (IKK) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendation |
| Respiratory Protection | Dust mask type N95 (US) or equivalent |
| Hand Protection | Chemical-resistant gloves |
| Eye Protection | Eyeshields or safety glasses |
| Skin and Body Protection | Laboratory coat |
Hazard Identification and Precautionary Measures
This compound is classified as an acute oral toxicant (Category 4) and is harmful if swallowed.[1] The following GHS precautionary statements should be strictly adhered to:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
First Aid Procedures
In the event of exposure, immediate action is critical. The following first-aid measures should be taken:
-
If Swallowed: Rinse mouth. Immediately call a poison control center or doctor for treatment advice.[1]
-
If on Skin: Promptly wash the contaminated skin with soap and water.[2] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest, and get medical attention as soon as possible.[2]
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and prevent environmental contamination.
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C.
Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be disposed of at an approved waste disposal plant.[1][3] Do not allow the product to enter drains.
Spill Management
In case of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[1]
-
Clean-up: Carefully collect the absorbed material and decontaminate surfaces with alcohol.
-
Dispose: Dispose of the contaminated material as hazardous waste according to regulations.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
